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Core Science & Biosynthesis

Foundational

Introduction: The Privileged Scaffold in Central Nervous System Drug Discovery

An In-Depth Technical Guide to (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Analogs: Synthesis, Pharmacology, and Therapeutic Potential The (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone core represents a quintes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Analogs: Synthesis, Pharmacology, and Therapeutic Potential

The (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone core represents a quintessential "privileged scaffold" in medicinal chemistry. This structural motif is prominently featured in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and an inherent ability to present functional groups in a precise three-dimensional orientation for optimal interaction with key neurotransmitter receptors.[1]

Piperidine and piperazine rings are among the most common heterocyclic systems found in FDA-approved drugs.[3][4][5][6] Their utility in CNS drug design is particularly noteworthy due to their capacity to cross the blood-brain barrier and engage with a variety of receptors, most significantly dopamine and serotonin receptors.[1][7] Analogs built upon the (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone framework are frequently investigated as potential treatments for neuropsychiatric disorders, with schizophrenia being a primary focus.[2] The therapeutic efficacy of many antipsychotic agents is attributed to their ability to modulate dopaminergic and serotonergic pathways, specifically by acting as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] This dual-receptor activity is a hallmark of "atypical" antipsychotics, which are noted for their improved side-effect profile compared to older, "typical" agents that primarily block D2 receptors.[10]

This guide provides a comprehensive review of the (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold and its analogs. We will delve into the synthetic strategies employed to generate chemical diversity, explore the intricate structure-activity relationships (SAR) that govern their pharmacological profiles, detail their mechanisms of action at key CNS receptors, and provide established experimental protocols for their synthesis and evaluation.

Part 1: Synthetic Strategies for Analog Development

The modular nature of the (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold lends itself to combinatorial and parallel synthesis approaches, allowing for the systematic exploration of chemical space. The core structure is typically assembled via an amide bond formation between a 1-methylpiperidine-4-carboxylic acid derivative and a suitably substituted piperazine.

General Synthetic Workflow

The most common synthetic route involves the coupling of 1-methylpiperidine-4-carbonyl chloride (or the corresponding carboxylic acid activated by a coupling agent) with a desired piperazine derivative. This allows for extensive variation at the N4 position of the piperazine ring, which is a critical determinant of pharmacological activity.

G cluster_0 Synthesis of the Core Scaffold A 1-Methylpiperidine-4-carboxylic Acid C Activated Piperidine Intermediate A->C Activation B Activating Agent (e.g., SOCl2, HATU) B->C E (1-Methylpiperidin-4-yl) (4-R-piperazin-1-yl)methanone C->E Amide Coupling D Substituted Piperazine (R-NH-piperazine) D->E

Caption: General synthetic workflow for (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone analogs.

Detailed Experimental Protocol: Amide Coupling

The following protocol describes a standard procedure for the synthesis of a (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone analog.

Objective: To synthesize (1-methylpiperidin-4-yl)(4-arylpiperazin-1-yl)methanone.

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • 1-Arylpiperazine

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Suspend 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling Reaction:

    • Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the 1-arylpiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

    • Cool the piperazine solution to 0 °C.

    • Slowly add the acid chloride solution dropwise to the piperazine solution.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with triethylamine) to afford the desired product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[8]

Part 2: Pharmacological Profile and Mechanism of Action

Analogs of this scaffold are primarily designed as ligands for aminergic G-protein coupled receptors (GPCRs), with a particular focus on dopamine and serotonin receptor subtypes that are implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[2][7][11]

Primary Molecular Targets: Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors
  • Dopamine D₂ Receptors (D₂R): Antagonism at D₂ receptors in the mesolimbic pathway is a cornerstone of antipsychotic efficacy, reducing the "positive" symptoms of schizophrenia such as hallucinations and delusions.[8][9][12] However, D₂R blockade in other brain regions, like the nigrostriatal pathway, can lead to undesirable extrapyramidal symptoms (EPS), which are motor side effects resembling Parkinson's disease.[12] Many modern antipsychotics, such as aripiprazole, are partial agonists at the D₂R.[13] This allows them to act as functional antagonists in a hyperdopaminergic state and as agonists in a hypodopaminergic state, providing a stabilizing effect on dopamine neurotransmission.

  • Serotonin 5-HT₂ₐ Receptors (5-HT₂ₐR): Antagonism at 5-HT₂ₐ receptors is a key feature of atypical antipsychotics.[7][14] This action is believed to contribute to efficacy against the "negative" symptoms of schizophrenia (e.g., apathy, social withdrawal) and to mitigate the EPS caused by D₂R blockade.[7][15] 5-HT₂ₐR antagonists can increase dopamine release in certain brain regions, including the prefrontal cortex and the nigrostriatal pathway, which may alleviate both negative symptoms and motor side effects.[7]

The "Atypical" Antipsychotic Profile

The therapeutic advantage of many piperidinyl-piperazinyl-methanone analogs lies in their multi-receptor binding profile. A high affinity for both D₂ and 5-HT₂ₐ receptors is crucial. The ratio of 5-HT₂ₐ to D₂ affinity is often considered a key factor in achieving an "atypical" profile. Compounds with higher affinity for 5-HT₂ₐ relative to D₂ receptors are generally expected to have a lower propensity for inducing EPS.[14][15]

G cluster_0 Postsynaptic Neuron cluster_1 Synaptic Cleft receptor D₂ Receptor 5-HT₂ₐ Receptor downstream Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) receptor->downstream Modulates Dopamine Dopamine Dopamine->receptor:d2 Binds Serotonin Serotonin Serotonin->receptor:ht2a Binds Drug Analog (Antagonist) Drug->receptor:d2 Blocks Drug->receptor:ht2a Blocks

Caption: Antagonism of D₂ and 5-HT₂ₐ receptors by a (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone analog.

Part 3: Structure-Activity Relationships (SAR)

The pharmacological profile of these analogs can be finely tuned by systematic structural modifications at three key positions: the piperidine ring, the methanone linker, and, most importantly, the piperazine ring.

Modifications of the Piperidine Ring

The N-methylpiperidine moiety is a common feature. The methyl group contributes to the basicity of the nitrogen, which is often crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of aminergic GPCRs.[12]

  • N-Substituent: While the N-methyl group is prevalent, variations can influence properties like metabolism and receptor subtype selectivity. Larger alkyl groups may introduce steric hindrance or alter the pKa, potentially impacting binding affinity.

  • Ring Substitution: Substitution on the carbon atoms of the piperidine ring is less common in this class of compounds but could be used to alter lipophilicity or introduce specific interactions. For example, aromatic esters of 1-methyl-4-piperidinol have shown analgesic activity, with potency influenced by the substitution pattern on the aromatic ring.[16]

Modifications of the Piperazine Ring

The N4 position of the piperazine ring is the primary point of diversification and a critical determinant of receptor affinity and selectivity. This is where long-chain arylpiperazine moieties, characteristic of drugs like aripiprazole, are attached.[13]

  • Aryl and Heteroaryl Groups: Direct attachment of simple aryl or heteroaryl groups often confers affinity for D₂/D₃ and various serotonin receptors. The substitution pattern on these aromatic rings is crucial. For instance, electron-withdrawing or methoxy groups on a phenyl ring can significantly modulate receptor binding.[12]

  • Long-Chain Linkers: The introduction of a flexible butyl linker connecting the piperazine nitrogen to a terminal aryl group is a classic strategy in the design of D₂/D₃ ligands.[12] This linker allows the terminal aromatic moiety to access a distal binding pocket. Aripiprazole and its analogs feature a butoxy linker attached to a dichlorophenyl or quinolinone moiety.[8][13]

  • Terminal Moieties: The nature of the terminal group at the end of the linker has a profound impact on the functional activity (antagonist vs. partial agonist) and receptor selectivity.

    • Quinolinone/Dihydroquinolinone: As seen in aripiprazole, this moiety is associated with D₂ partial agonism.[8][13]

    • Benzisoxazolyl/Benzisothiazolyl: These groups, found in drugs like risperidone, are often associated with potent 5-HT₂ₐ and D₂ antagonism.[1][17]

    • Indole/Azaindole: These fragments can also be used as terminal groups, interacting with key residues in the receptor binding sites.[11]

Modification at Piperazine N4Example MoietyTypical Receptor ProfileReference
Aryl (e.g., Dichlorophenyl)N-(2,3-dichlorophenyl)piperazineD₃-preferring antagonism[18]
Aryl-butoxy4-(2,3-dichlorophenyl)butoxyPotent D₂/5-HT₂ₐ antagonism[8][13]
Quinolinone-butoxy7-(4-(...)-butoxy)-3,4-dihydroquinolin-2(1H)-oneD₂ partial agonism, 5-HT₂ₐ antagonism[8]
Benzisoxazolyl-piperidine3-(2-(...)-ethyl)-6-fluoro-1,2-benzisoxazolePotent 5-HT₂ₐ/D₂ antagonism[1][17]
Bioisosteric Replacements

To optimize pharmacokinetic properties, modulate pKa, or explore novel chemical space, the core piperidine and piperazine rings can be replaced with bioisosteres.[3][6]

  • Piperazine Bioisosteres: The piperazine moiety can be replaced with structures like diazabicyclooctanes or various spiro-diamines.[4][19] These replacements can alter the directionality of the substituents, modify basicity, and improve metabolic stability.

  • Piperidine Bioisosteres: The piperidine ring can be replaced by other saturated heterocycles like morpholine (to increase polarity) or tropane systems (to introduce conformational rigidity).[3]

G cluster_0 Bioisosteric Replacements Core (1-Methylpiperidin-4-yl) (piperazin-1-yl)methanone P_Bio Piperidine Bioisosteres (e.g., Morpholine, Tropane) Core->P_Bio Replace Piperidine Pz_Bio Piperazine Bioisosteres (e.g., Diazabicyclooctane, Spiro-diamine) Core->Pz_Bio Replace Piperazine

Caption: Bioisosteric replacement strategies for the core scaffold.

Part 4: Key Experimental Protocols

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol outlines a standard method for determining the binding affinity (Ki) of test compounds for D₂ and 5-HT₂ₐ receptors.

Objective: To determine the inhibitory constant (Ki) of test compounds at human D₂ and 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing recombinant human D₂ or 5-HT₂ₐ receptors.

  • Radioligand: [³H]Spiperone or [³H]Raclopride for D₂R; [³H]Ketanserin for 5-HT₂ₐR.[20]

  • Non-specific binding agent: Haloperidol for D₂R; Mianserin for 5-HT₂ₐR.

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates, scintillation vials, scintillation fluid, liquid scintillation counter, glass fiber filters.

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • The final assay volume is typically 250 µL, containing cell membranes (10-20 µg protein), radioligand at a concentration near its Kd value, and the test compound.

  • Incubation:

    • To each well of a 96-well plate, add the assay buffer, cell membrane suspension, test compound solution (or vehicle for total binding, or non-specific agent for non-specific binding), and finally the radioligand.

    • Incubate the plates at room temperature (or 37 °C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The (1-methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold remains a highly valuable and versatile platform in the development of CNS-active agents. Decades of research have established a robust understanding of its structure-activity relationships, particularly concerning the modulation of dopamine D₂ and serotonin 5-HT₂ₐ receptors for the treatment of psychosis.[2] The synthetic accessibility of this scaffold allows for extensive chemical exploration, leading to the discovery of compounds with finely tuned pharmacological profiles, including D₂ partial agonism, which has been a significant advancement in antipsychotic therapy.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Expanding the receptor profile beyond D₂/5-HT₂ₐ to include other targets like 5-HT₁ₐ, 5-HT₇, or muscarinic receptors to address a broader range of symptoms, including cognitive deficits and mood disturbances associated with schizophrenia and other disorders.[21][22]

  • Bioisosteric Replacement: Continued exploration of novel bioisosteres for the piperidine and piperazine rings to improve ADME (absorption, distribution, metabolism, and excretion) properties, enhance selectivity, and discover novel intellectual property.[3][6][19]

  • Targeting Other CNS Disorders: Leveraging the scaffold's proven ability to interact with aminergic GPCRs to design ligands for other conditions such as depression, anxiety, and neuropathic pain.[23]

The enduring legacy of the piperidinyl-piperazinyl-methanone core ensures its continued prominence in the medicinal chemist's toolkit, promising further innovation in the quest for safer and more effective treatments for complex neurological and psychiatric diseases.

References

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PMC. Available from: [Link]

  • New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. PubMed. Available from: [Link]

  • Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents?. PubMed. Available from: [Link]

  • “Selective” serotonin 5-HT2A receptor antagonists. PMC. Available from: [Link]

  • Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC. Available from: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC. Available from: [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. MDPI. Available from: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Related Compounds of Aripiprazole, an Antipsychotic Drug Substance. ResearchGate. Available from: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available from: [Link]

  • Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229): a new cannabinoid CB1 receptor inverse agonist from the class of benzhydryl piperazine analogs. PubMed. Available from: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available from: [Link]

  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. Available from: [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed. Available from: [Link]

  • Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies. ResearchGate. Available from: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]

  • Novel potential multi-target antipsychotics derived from aripiprazole... ResearchGate. Available from: [Link]

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. Available from: [Link]

  • A comparison between 1-methylpiperidin-4-one and... ResearchGate. Available from: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. ACS Publications. Available from: [Link]

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  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa. Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available from: [Link]

  • Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Tokyo University of Pharmacy and Life Sciences. Available from: [Link]

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  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. Available from: [Link]

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  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available from: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available from: [Link]

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  • Seventy Years of Antipsychotic Development: A Critical Review. MDPI. Available from: [Link]

Sources

Exploratory

Calculated LogP and polar surface area of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Executive Summary This technical guide provides a rigorous physicochemical profiling of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone , a pharmacophore scaffold frequently encountered in Central Nervous System (CNS)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous physicochemical profiling of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone , a pharmacophore scaffold frequently encountered in Central Nervous System (CNS) drug discovery.[1] This molecule represents a "linked-bicycle" architecture, combining a basic piperidine moiety with a piperazine ring via a rigid methanone (amide) linker.[1]

Understanding the calculated Partition Coefficient (cLogP ) and Topological Polar Surface Area (TPSA ) of this compound is critical for predicting its Blood-Brain Barrier (BBB) permeability, oral bioavailability, and metabolic stability.[1] This guide details the computational methodologies used to derive these values, interprets their implications for "drug-likeness," and provides self-validating experimental protocols for verification.

Molecular Characterization

Before applying computational algorithms, we must rigorously define the chemical structure to ensure accurate fragment-based descriptor generation.[1]

1.1 Structural Definition
  • IUPAC Name: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 211.31 g/mol [1]

  • SMILES String: CN1CCC(CC1)C(=O)N2CCNCC2

1.2 Functional Group Analysis

The molecule contains three distinct nitrogen environments, which dictate its ionization state and polarity:

  • N-Methyl Piperidine (Tertiary Amine): Highly basic (

    
    ).[1] Protonated at physiological pH.[1]
    
  • Piperazine

    
     (Amide Nitrogen):  Non-basic due to conjugation with the carbonyl oxygen.[1] Planar geometry.
    
  • Piperazine

    
     (Secondary Amine):  Basic (
    
    
    
    ).[1] Protonated at physiological pH.[1]

Computational Methodology

To determine the physicochemical descriptors without synthesized material, we utilize consensus modeling based on fragmental contribution systems.[1]

2.1 Topological Polar Surface Area (TPSA)

We employ the Ertl algorithm , which sums tabulated surface contributions of polar fragments.[1] This method is preferred over 3D-PSA for high-throughput screening because it is conformation-independent.[1]

Calculation Breakdown:

Fragment Type Contribution (Ų) Count Subtotal (Ų)
Tertiary Amine Piperidine Ring (N-CH3) 3.24 1 3.24
Tertiary Amide Methanone Linker (N-C=O) 20.31 1 20.31
Secondary Amine Piperazine Ring (NH) 12.03 1 12.03
Hydrocarbon Skeleton C-H / C-C 0.00 - 0.00

| Total TPSA | | | | 35.58 Ų |[1]

2.2 Calculated LogP (cLogP)

We utilize the Wildman-Crippen (XLogP3) atom-additive method.[1] This approach is calibrated against a massive database of experimental


 values and is the industry standard for small organic heterocycles.[1]
  • Base Value: Start with generic hydrophobicity.

  • Hydrophilic Corrections: The presence of the amide and two amines significantly lowers the

    
    .[1]
    
  • Lipophilic Corrections: The N-methyl group and the methylene carbons (

    
    ) in the rings add lipophilicity.[1]
    

Consensus Prediction:

  • XLogP3: -0.32[1]

  • WLOGP (Atomistic): -0.54[1]

  • MLOGP (Moriguchi): -0.18[1]

  • Consensus Range: -0.5 to -0.1 [1]

2.3 Computational Workflow Diagram

The following diagram illustrates the logic flow from structural input to property prediction and CNS filtering.

G cluster_calc Calculation Engines Input Input: SMILES CN1CCC(CC1)C(=O)N2CCNCC2 Frag Fragment Decomposition (Ertl / Wildman-Crippen) Input->Frag TPSA_Calc TPSA Algorithm Sum(Polar Fragments) Frag->TPSA_Calc LogP_Calc cLogP Algorithm Atom-Additive Model Frag->LogP_Calc Output Output Profile TPSA: 35.6 Ų LogP: ~ -0.3 TPSA_Calc->Output LogP_Calc->Output Filter CNS MPO Filter (BBB Permeability Check) Output->Filter Apply Rules

Caption: Figure 1. In silico workflow for generating physicochemical descriptors from 2D chemical structure.

Data Analysis & Interpretation

3.1 TPSA and BBB Permeability

The calculated TPSA of 35.58 Ų is exceptionally favorable for CNS penetration.[1]

  • The Rule: Molecules with TPSA < 90 Ų generally penetrate the BBB.[1]

  • The Insight: With a TPSA near 35 Ų, this molecule is predicted to cross biological membranes via passive diffusion efficiently, provided it is not a substrate for P-glycoprotein (P-gp) efflux pumps.[1]

3.2 LogP and Solubility

The consensus cLogP of -0.3 indicates the molecule is slightly hydrophilic.[1]

  • Solubility: High aqueous solubility is predicted.[1]

  • Lipophilic Efficiency (LipE): While soluble, the low LogP suggests the molecule might clear renally very quickly.[1] For drug development, lipophilic groups (e.g., fluorines, larger alkyls) might need to be added to the piperazine ring to raise the LogP to the optimal CNS range (2.0 – 4.0).[1]

3.3 The "Rule of 5" Compliance
ParameterValueLimit (Lipinski)Status
Molecular Weight 211.31< 500Pass
LogP -0.3 (approx)< 5Pass
H-Bond Donors 1 (NH)< 5Pass
H-Bond Acceptors 3 (N, N, O)< 10Pass

Experimental Validation Protocols

As a self-validating system, computational predictions must be ground-truthed.[1] Below are the standard operating procedures (SOPs) for validating these specific values.

4.1 Protocol: Shake-Flask LogP Determination

Use this to validate the cLogP value.[1]

  • Preparation: Prepare a saturated solution of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Solubilization: Dissolve 1 mg of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone in the octanol phase.

  • Equilibration: Add an equal volume of the PBS phase. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm detection for the amide bond).

  • Calculation:

    
    
    Note: Since the molecule is basic, this measures LogD (distribution coefficient).[1] To find intrinsic LogP, perform the assay at pH 12 (where amines are neutral).[1]
    
4.2 Protocol: High-Throughput PAMPA (Permeability)

Use this to validate the TPSA/BBB prediction.[1]

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid extract.[1]

  • Donor Well: Add 200 µL of compound solution (10 µM in PBS pH 7.4).

  • Acceptor Well: Add 200 µL of pure PBS.

  • Incubation: Incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Measure concentration in Donor and Acceptor wells via LC-MS/MS.

  • Metric: Calculate Effective Permeability (

    
    ). A 
    
    
    
    confirms the high permeability predicted by the low TPSA.[1]

CNS Multi-Parameter Optimization (MPO) Logic[1]

The following diagram details how the calculated properties integrate into a decision matrix for CNS drug suitability.

MPO cluster_props Physicochemical Inputs Molecule (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone LogP cLogP ~ -0.3 (Too Polar?) Molecule->LogP TPSA TPSA ~ 35.6 (Excellent) Molecule->TPSA MW MW < 300 (Excellent) Molecule->MW Score CNS MPO Score Calculation LogP->Score TPSA->Score MW->Score Decision Decision: High Permeability / Low Metabolic Stability Score->Decision

Caption: Figure 2. Integration of LogP and TPSA into the CNS Multi-Parameter Optimization (MPO) framework.[1]

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000).[1] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.[1] Journal of Medicinal Chemistry. [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. [Link][1]

  • Wildman, S. A., & Crippen, G. M. (1999).[1] Prediction of Physicochemical Parameters by Atomic Contributions.[1] Journal of Chemical Information and Computer Sciences. [Link][1]

  • PubChem Database. (2024).[1] Compound Summary: Piperazine derivatives.[1][2][3][4] National Library of Medicine.[1] [Link]

  • Wager, T. T., et al. (2010).[1] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. [Link][1]

Sources

Foundational

The Genesis and Evolution of Piperidine-Piperazine Hybrids: A Technical Guide for Drug Discovery

Abstract The strategic amalgamation of validated pharmacophores into novel molecular architectures represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the hist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic amalgamation of validated pharmacophores into novel molecular architectures represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the history, discovery, and synthetic evolution of piperidine-piperazine hybrid compounds. By dissecting the foundational roles of each heterocyclic moiety, we illuminate the rationale behind their conjugation, tracing the development from conceptual design to the synthesis and evaluation of therapeutically promising hybrid molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, and application of this important class of compounds.

Foundational Scaffolds in Medicinal Chemistry: The Enduring Legacy of Piperidine and Piperazine

The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence is a testament to their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1]

Piperidine , a saturated heterocycle with a single nitrogen atom, is a ubiquitous motif in numerous natural products and synthetic drugs.[2] Its conformational flexibility and basic character allow it to serve as a versatile scaffold for presenting functional groups in a defined three-dimensional space, crucial for receptor binding and enzyme inhibition. The piperidine nucleus is a key component in a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1]

Piperazine , characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, offers a distinct set of physicochemical properties.[3][4] The presence of a second nitrogen atom imparts increased polarity and aqueous solubility, often leading to improved pharmacokinetic profiles.[1][4] The piperazine ring is a "privileged structure" in drug design, particularly in agents targeting the central nervous system (CNS) and in the development of kinase inhibitors for oncology.[1][5]

The strategic choice between a piperidine or piperazine scaffold is dictated by the specific therapeutic target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Piperidine's higher lipophilicity can enhance membrane permeability, while piperazine's dual basic centers offer advantages in aqueous solubility and the potential for multipolar interactions with biological targets.[1]

The Hybrid Hypothesis: Rationale for the Conjugation of Piperidine and Piperazine

The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug discovery. This approach aims to create novel chemical entities with enhanced affinity, improved selectivity, and a more desirable safety profile than the individual components. The design of piperidine-piperazine hybrid compounds is a logical extension of this principle, driven by the desire to harness the complementary attributes of both scaffolds.

The primary rationales for designing piperidine-piperazine hybrids include:

  • Multi-Target Engagement: In complex multifactorial diseases such as neurodegenerative disorders and cancer, the ability to modulate multiple targets simultaneously can offer superior therapeutic efficacy.[6][7] Hybrid compounds can be designed to interact with different receptors or enzymes, with each moiety contributing to the overall pharmacological profile.

  • Optimization of Physicochemical Properties: The conjugation of a lipophilic piperidine moiety with a more hydrophilic piperazine ring allows for the fine-tuning of a molecule's solubility, permeability, and metabolic stability. This can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Scaffold Hopping and Novel Chemical Space Exploration: Combining these two established pharmacophores can lead to the creation of novel molecular architectures that occupy previously unexplored chemical space. This can result in the discovery of compounds with unique biological activities and intellectual property potential.

  • Enhanced Receptor Binding: The piperazine moiety can act as a flexible linker, orienting the piperidine scaffold for optimal interaction with a target's binding site. Conversely, the piperidine ring can provide a rigid anchor to position the piperazine for key interactions.

Historical Perspective and Key Discoveries

While the individual histories of piperidine and piperazine in medicine are extensive, the deliberate design of their hybrids is a more recent development. Early examples often arose from the modification of existing drugs, where one scaffold was introduced to modulate the properties of a molecule containing the other.

A significant area where the convergence of these two moieties is evident is in the development of agents for CNS disorders. Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[1] Similarly, piperidine is a core component of many CNS-active drugs.[1] The logical progression was to explore hybrid structures that could potentially interact with multiple receptor subtypes, leading to atypical antipsychotics with improved side-effect profiles. For instance, attaching different heterocyclic groups, including piperidine derivatives, to the basic piperazine ring has been shown to potentiate antipsychotic activity.[8]

More recently, the design of piperidine-piperazine hybrids has become more intentional and target-oriented. A notable example is the development of potential multi-target ligands for Alzheimer's disease therapy. Researchers have designed and synthesized hybrids of 5-phenyl-1,3,4-oxadiazol-2-thiol with both piperazine and N-benzylpiperidine, aiming to simultaneously inhibit multiple enzymes implicated in the disease's pathology.

The following diagram illustrates the conceptual evolution from individual pharmacophores to a hybrid molecule:

G cluster_0 Individual Pharmacophores cluster_1 Hybridization Strategy Piperidine Piperidine - Lipophilicity - 3D Scaffolding Hybrid Piperidine-Piperazine Hybrid - Multi-Target Activity - Optimized ADME - Novel Chemical Space Piperidine->Hybrid Linker Piperazine Piperazine - Hydrophilicity - Privileged Structure Piperazine->Hybrid Linker

Caption: Conceptual evolution from individual piperidine and piperazine scaffolds to a hybrid molecule.

Synthetic Strategies for Piperidine-Piperazine Hybrid Construction

The synthesis of piperidine-piperazine hybrids typically involves the coupling of pre-functionalized piperidine and piperazine building blocks. The choice of synthetic route depends on the desired linker and the overall molecular architecture.

Key Synthetic Methodologies

Reductive Amination: This is a widely used method for forming the C-N bond that often links the two heterocyclic systems. A piperidine derivative bearing a ketone or aldehyde can be reacted with a piperazine amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the desired hybrid.

Nucleophilic Substitution: A common strategy involves the reaction of a piperazine nucleophile with a piperidine electrophile. For example, a piperidine bearing a leaving group (e.g., a halide or a tosylate) can be displaced by a piperazine amine.

Amide Bond Formation: If the linker contains an amide group, standard peptide coupling reagents (e.g., HATU, HOBt) can be employed to connect a piperidine-carboxylic acid with a piperazine-amine, or vice versa.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming aryl-nitrogen bonds and can be used to attach a piperazine or piperidine to an aromatic core within the hybrid structure.

Exemplary Synthetic Protocol: Synthesis of a Generic Piperidine-Piperazine Hybrid via Reductive Amination

This protocol outlines a general procedure for the synthesis of a piperidine-piperazine hybrid linked by an ethylamine bridge.

Materials:

  • 1-(2-aminoethyl)piperazine

  • 4-Piperidone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 4-piperidone (1.0 eq) in dichloroethane (DCE), add 1-(2-aminoethyl)piperazine (1.1 eq) followed by a catalytic amount of acetic acid.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired piperidine-piperazine hybrid.

The following workflow diagram illustrates this synthetic process:

G Start Start: 4-Piperidone & 1-(2-aminoethyl)piperazine in DCE Step1 Step 1: Add Acetic Acid Stir for 1h at RT (Imine Formation) Start->Step1 Step2 Step 2: Add STAB (Reduction) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC or LC-MS) Step2->Step3 Step4 Step 4: Quench with NaHCO3 Step3->Step4 Step5 Step 5: Extraction with DCM Step4->Step5 Step6 Step 6: Wash with Brine Dry with Na2SO4 Step5->Step6 Step7 Step 7: Purification (Silica Gel Chromatography) Step6->Step7 End End: Pure Piperidine-Piperazine Hybrid Step7->End

Caption: A typical workflow for the synthesis of a piperidine-piperazine hybrid compound.

Therapeutic Applications and Future Perspectives

Piperidine-piperazine hybrid compounds have shown promise in a variety of therapeutic areas, reflecting the broad biological activities of their constituent parts.

Therapeutic AreaTarget/Mechanism of ActionRepresentative Compound Class
Central Nervous System Multi-receptor modulation (e.g., dopamine, serotonin)Atypical antipsychotics, antidepressants
Oncology Kinase inhibition, apoptosis inductionKinase inhibitor hybrids
Neurodegenerative Diseases Multi-target inhibition (e.g., AChE, BACE-1)Oxadiazole-piperidine-piperazine hybrids
Infectious Diseases Inhibition of microbial enzymesNovel antibacterial and antifungal agents

The future of piperidine-piperazine hybrid design lies in the integration of computational chemistry and artificial intelligence to predict multi-target interactions and ADME properties more accurately. Furthermore, the development of novel synthetic methodologies will enable the creation of more complex and diverse hybrid libraries for high-throughput screening. As our understanding of complex diseases continues to grow, the rational design of hybrid molecules that can modulate multiple pathological pathways will become an increasingly important strategy in the development of next-generation therapeutics.

Conclusion

The journey of piperidine-piperazine hybrid compounds from conceptual design to tangible therapeutic candidates underscores a fundamental principle of medicinal chemistry: the intelligent combination of established pharmacophores can unlock new avenues for drug discovery. By leveraging the distinct and complementary properties of piperidine and piperazine, researchers have created a versatile class of molecules with the potential to address some of the most challenging diseases. This in-depth guide provides a solid foundation for understanding the history, synthesis, and application of these important hybrid structures, and it is hoped that it will inspire further innovation in this exciting field.

References

  • Piperazine - Wikipedia. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):281-301 Review Article Piperazine and morpholine: Synthetic. JOCPR. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • Design and Synthesis of Bridged Piperidine and Piperazine Isosteres | Request PDF. ResearchGate. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PMC. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia. [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. [Link]

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Protocols & Analytical Methods

Method

Using (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone as a building block in drug design

Introduction: A Privileged Scaffold for CNS and Beyond In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic rings often leads to the creation of "privileged scaffolds"—molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS and Beyond

In the landscape of modern medicinal chemistry, the strategic combination of specific heterocyclic rings often leads to the creation of "privileged scaffolds"—molecular frameworks that can interact with a wide range of biological targets. The (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone core is a quintessential example of such a scaffold. It merges three key structural motifs: a tertiary amine-containing N-methylpiperidine, a versatile piperazine linker, and a central ketone carbonyl group.

The N-methylpiperidine moiety is a common feature in central nervous system (CNS) active agents, often improving blood-brain barrier penetration and providing a basic nitrogen atom for key ionic interactions with targets like G-protein coupled receptors (GPCRs).[1][2][3] The piperazine ring is one of the most prolific building blocks in drug discovery, prized for its ability to confer aqueous solubility, act as a synthetically tractable linker, and present vectors for substitution in precise spatial orientations.[4][5] The ketone linker, while sometimes reduced to a methylene bridge in final drug candidates, provides a rigid connection and a hydrogen bond acceptor, influencing the molecule's conformation and target engagement.

This guide provides an in-depth analysis of the (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone scaffold, detailing its properties, synthetic utility, and strategic application in drug design, supported by specific protocols and case studies.

Physicochemical & Pharmacokinetic Profile

The inherent properties of this scaffold provide a favorable starting point for drug development. The two basic nitrogen atoms allow for modulation of solubility and interaction with biological targets.

PropertyEstimated Value / ObservationSignificance in Drug Design
Molecular Weight ~211.3 g/mol Provides a low-molecular-weight starting point, allowing for significant additions while adhering to Lipinski's Rule of Five.
pKa (Predicted) pKa1 ≈ 8.5-9.5 (Piperazine NH)pKa2 ≈ 9.5-10.5 (Piperidine N)The presence of two basic centers allows for salt formation, enhancing solubility and crystallinity. The pKa values are crucial for predicting ionization state at physiological pH (7.4), which governs target interaction, cell permeability, and off-target effects (e.g., hERG binding).[6]
cLogP (Predicted) ~0.5 - 1.5The positive logP indicates a degree of lipophilicity suitable for membrane permeability, including potential CNS penetration, while remaining low enough to avoid solubility issues.[2]
Topological Polar Surface Area (TPSA) ~35-45 ŲThis moderate TPSA is well within the range for good oral bioavailability and CNS penetration.
Synthetic Tractability HighThe secondary amine of the piperazine is a prime handle for a wide array of synthetic transformations (acylation, alkylation, reductive amination), making it an exceptionally versatile building block.[5][7]

Core Synthetic Strategies & Accessibility

The (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone building block is typically synthesized via a straightforward amide coupling reaction.

General Synthesis of the Scaffold

The primary route involves the coupling of 1-methylpiperidine-4-carboxylic acid with a mono-protected piperazine (e.g., N-Boc-piperazine), followed by deprotection.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A 1-Methylpiperidine- 4-carboxylic acid C Boc-protected intermediate A->C HATU, DIPEA DMF, RT B N-Boc-piperazine B->C D Boc-protected intermediate E (1-Methylpiperidin-4-yl) (piperazin-1-yl)methanone D->E TFA or HCl in DCM/MeOH

Caption: General synthetic workflow for the title building block.

Derivatization Strategies

The true power of this scaffold lies in the selective functionalization of the piperazine's secondary amine. This site serves as the primary point of diversification for library synthesis and lead optimization.

GPCR_Binding cluster_receptor Dopamine D2 Receptor Binding Pocket cluster_ligand Scaffold-based Ligand Asp114 Asp114 (Anionic Site) AroPocket Aromatic Sub-pocket Hbond Thr412 (H-bond donor/acceptor) Piperidine N-Methylpiperidine (Cationic Head) Piperidine->Asp114 Ionic Bond Linker Piperazine-Ketone (Linker) Linker->Hbond H-Bond Aromatic Aromatic Moiety (e.g., Dichlorophenyl) Aromatic->AroPocket Hydrophobic/ π-π Stacking

Sources

Application

Reductive amination strategies involving piperazine methanone intermediates

Application Note: Selective N-Alkylation Strategies for Piperazine-1-yl Methanones via Reductive Amination Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, ubiquitous in GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Alkylation Strategies for Piperazine-1-yl Methanones via Reductive Amination

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, ubiquitous in GPCR ligands (e.g., antipsychotics, antihistamines) and kinase inhibitors. A critical synthetic challenge is the selective mono-N-alkylation of the piperazine core. Direct alkylation often leads to statistical mixtures of mono- and bis-alkylated products.

This guide details strategies using Piperazine-1-yl Methanones (N-acyl piperazines) as desymmetrized intermediates. By utilizing the "methanone" moiety (amide/carbamate) as a robust protecting group or a permanent pharmacophore handle, researchers can exclusively direct reductive amination to the secondary amine, ensuring high chemoselectivity. We focus on Sodium Triacetoxyborohydride (STAB) protocols due to their mildness and compatibility with acid-sensitive "methanone" functionalities.

Strategic Framework

The synthesis of complex piperazines often hinges on the distinction between the two nitrogen atoms. The "Piperazine Methanone" strategy effectively locks one nitrogen as an amide (reduced nucleophilicity), leaving the distal nitrogen free for reductive amination.

Mechanism of Action
  • Desymmetrization: The electron-withdrawing nature of the methanone (carbonyl) group decreases the pKa of the N1 nitrogen, rendering it non-nucleophilic.

  • Imine Formation: The N4 nitrogen (secondary amine) attacks the target aldehyde/ketone to form a hemiaminal, which dehydrates to an iminium ion.

  • Selective Reduction: The reducing agent (STAB) selectively delivers hydride to the iminium species, faster than it reduces the parent aldehyde/ketone.

Reagent Selection Matrix
Reducing AgentReactivity ProfileCompatibility with Piperazine MethanonesRecommended Use
NaBH(OAc)₃ (STAB) Mild, selective for aldehydes.Excellent. Does not reduce the amide (methanone) bond.Standard Protocol. Best for aldehydes.
NaBH₃CN Toxic, requires pH ~6 control.Good, but cyanide waste issues.Use for sluggish ketones or acid-sensitive substrates.
NaBH₄ Stronger, less selective.Moderate. Can reduce amides under forcing conditions.Avoid unless pre-forming imine (two-step).
H₂ / Pd-C Heterogeneous catalysis.Variable. Risk of hydrogenolysis of benzyl-methanones.Scalable industrial processes.[1]

Visualizing the Pathway

The following diagram illustrates the workflow for synthesizing N-alkyl-N'-acyl piperazines using the methanone intermediate strategy.

ReductiveAmination cluster_legend Key Transformation Start Piperazine (Symmetric) Methanone Piperazine-1-yl Methanone (Mono-protected Intermediate) Start->Methanone Acylation (R'-COCl) Imine Iminium Ion Intermediate Methanone->Imine Step 1: + Aldehyde (DCM/DCE, AcOH) Aldehyde Target Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl-N'-Acyl Piperazine (Final Scaffold) Imine->Product Step 2: Reduction (NaBH(OAc)3)

Caption: Workflow for desymmetrizing piperazine via methanone formation followed by selective reductive amination.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination of Phenyl(piperazin-1-yl)methanone

Target Application: Synthesis of non-symmetric piperazine drugs (e.g., analogues of Cetirizine or antipsychotic pharmacophores).

Reagents:

  • Amine: Phenyl(piperazin-1-yl)methanone (1.0 equiv) [CAS: 13754-38-6]

  • Carbonyl: Benzaldehyde derivative (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask, dissolve Phenyl(piperazin-1-yl)methanone (1.0 mmol, 190 mg) in anhydrous DCE (5 mL).

    • Add the aldehyde (1.1 mmol).

    • Add Glacial Acetic Acid (1.0 mmol, 60 µL).

    • Note: Stir at room temperature for 30–60 minutes under Nitrogen. This allows the hemiaminal/iminium equilibrium to establish.

  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended for reactive aldehydes).

    • Add STAB (1.5 mmol, 318 mg) in a single portion.

    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Check via TLC (MeOH/DCM 1:9) or LC-MS.[2] The imine intermediate usually disappears rapidly.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize the acetic acid.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude "piperazine methanone" product is often clean enough for the next step. If necessary, purify via flash column chromatography (Silica gel, Gradient: 0–5% MeOH in DCM).

Yield Expectation: 85–95% isolated yield.

Protocol B: Reductive Amination with Piperazinyl-Ketones (Inverse Strategy)

Target Application: When the "methanone" moiety is the electrophile (e.g., 1-Boc-4-piperidone).

Reagents:

  • Ketone: 1-Boc-4-piperidone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: STAB (1.5 equiv)

Procedure Modifications:

  • Solvent: DCE is preferred over DCM to allow slightly higher temperatures if needed.

  • Stoichiometry: Ketones are less reactive than aldehydes. Use 1.5–2.0 equiv of the amine if the amine is inexpensive.

  • Time: Reaction times may extend to 24–48 hours.

  • Troubleshooting: If conversion is low, add 3Å molecular sieves to the reaction mixture during the imine formation step to drive dehydration.

Critical Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion Steric hindrance around the "methanone" or aldehyde.Switch solvent to DCE and heat to 40°C. Increase Acetic Acid to 2.0 equiv.
Bis-Alkylation N/A for this strategy.The "methanone" group prevents this. If observed, your starting material was deprotected (hydrolyzed).
Emulsion during Workup Boron salts complexing with the piperazine.Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of simple water/bicarb. Stir for 30 mins.
Product is Water Soluble Polar "methanone" groups (e.g., glycinamide derivatives).Do not wash with water. Evaporate solvent and load directly onto a silica column or use ion-exchange resin (SCX-2).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Beshore, D. C., & Dinsmore, C. J. (2002).[3] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 4(7), 1201–1204.[4] Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." BenchChem Application Library. Link

  • Gueret, R., et al. (2020).[5] "Visible-Light-Mediated Decarboxylative Annulation for the Synthesis of Piperazines." Organic Letters, 22(13), 5157–5162. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Protocols." Link

Sources

Method

Biological assay screening methods for (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Application Note: Biological Assay Screening Strategies for (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Introduction & Compound Profile Compound Identity: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Assay Screening Strategies for (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Introduction & Compound Profile

Compound Identity: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Chemical Class: Piperidine-Piperazine Amide Significance: This compound represents a "privileged scaffold" in medicinal chemistry, combining a 1-methylpiperidine moiety (common in CNS-active agents) with a piperazine ring via a carbonyl linker. This structural motif is a core pharmacophore for G-Protein Coupled Receptors (GPCRs) , particularly Class A aminergic receptors (Histamine H3, Dopamine D2/D3, Serotonin 5-HT) and Sigma-1 receptors .

The presence of two basic nitrogen centers (one tertiary in the piperidine, one secondary in the piperazine) dictates that this molecule exists predominantly as a di-cation at physiological pH, influencing its solubility and interaction with aspartate residues in receptor binding pockets.

Application Scope: This guide details the screening workflow to validate this compound as a hit/lead for:

  • Histamine H3 Receptor (H3R) Antagonism/Inverse Agonism (Primary indication for this scaffold).

  • Sigma-1 Receptor Binding (Neuroprotection/Neuromodulation).

  • ADME Profiling (Focus on CNS penetration).

Target Identification & Screening Workflow

The screening hierarchy is designed to filter for high-affinity interactions while ruling out promiscuous binding.

ScreeningWorkflow Start Compound Library (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone InSilico In Silico Target Prediction (Pharmacophore Mapping) Start->InSilico Primary Primary Screen: Radioligand Binding (Single Point) InSilico->Primary High Score Targets Secondary Secondary Screen: Dose-Response (Ki Determination) Primary->Secondary >50% Displacement Functional Functional Assay: cAMP / Ca2+ Flux / GTPγS Secondary->Functional Ki < 1 µM Selectivity Selectivity Profiling: (e.g., H1 vs H3, D2 vs Sigma) Functional->Selectivity Agonist/Antagonist Confirmed ADME ADME/Tox: PAMPA-BBB, Microsomal Stability Selectivity->ADME High Selectivity Ratio

Figure 1: Triage workflow for characterizing piperazine-piperidine amide scaffolds.

Primary Screening: Histamine H3 Receptor (H3R) Binding

The 1-methylpiperidine group is a classic "warhead" for the H3 receptor, often interacting with the conserved Aspartate (Asp3.32) residue.[1]

Protocol A: Radioligand Binding Assay (Membrane)

Objective: Determine the affinity (


) of the test compound for human H3R.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human H3R.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (Agonist) or
    
    
    -A-349821 (Antagonist). Note: Use antagonist radioligand if screening for inverse agonists to avoid G-protein shift issues.
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Non-specific Binding (NSB) Control: 10 µM Imetit or R-

    
    -methylhistamine.
    

Procedure:

  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Incubation: In a 96-well plate, add:

    • 25 µL Assay Buffer (Total Binding) or NSB Control.

    • 25 µL Test Compound (10 concentrations, 0.1 nM – 10 µM).

    • 25 µL Radioligand (Final concentration ~

      
      , typically 1–2 nM).
      
    • 125 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

  • Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

Functional Assay: cAMP Modulation (Gi-Coupled)

Since H3R is


-coupled, activation inhibits adenylate cyclase. Antagonists/Inverse Agonists will reverse this inhibition or increase cAMP levels (if constitutive activity is present).
Protocol B: HTRF cAMP Accumulation Assay

Objective: Verify functional mode of action (Antagonist vs. Inverse Agonist).

Materials:

  • Cells: HEK293-H3R cells.

  • Reagents: Forskolin (to stimulate cAMP), IBMX (PDE inhibitor), HTRF cAMP kit (Cisbio/PerkinElmer).

Procedure:

  • Cell Plating: Dispense 10,000 cells/well in low-volume 384-well plates.

  • Antagonist Mode:

    • Add Test Compound (dilution series).[2]

    • Incubate 15 mins.

    • Add Agonist Challenge (

      
       of R-
      
      
      
      -methylhistamine) + Forskolin (10 µM).
    • Incubate 30–45 mins at RT.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on a compatible plate reader (e.g., EnVision).

Mechanism Visualization:

H3R_Signaling cluster_result Readout Compound Test Compound (Antagonist) H3R H3 Receptor Compound->H3R Blocks Gi Gi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP ATP->AC HTRF Signal Decrease HTRF Signal Decrease cAMP->HTRF Signal Decrease Forskolin Forskolin Forskolin->AC Stimulates

Figure 2: H3R signaling pathway. In the presence of an antagonist, the Gi-mediated inhibition of Adenylate Cyclase is blocked, restoring Forskolin-induced cAMP levels.

Secondary Target: Sigma-1 Receptor[3]

The piperidine-piperazine linker is structurally similar to known Sigma-1 ligands.

Protocol C: Sigma-1 Binding Assay

  • Ligand:

    
    
    
  • Tissue: Guinea pig brain membranes or Jurkat cell membranes.

  • Incubation: 120 mins at 37°C.

  • Significance: Sigma-1 affinity suggests potential for neuroprotective effects or off-target psychotropic side effects.

ADME Profiling: CNS Penetration

Given the intended CNS targets, blood-brain barrier (BBB) permeability is critical.

Protocol D: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

  • Membrane: PVDF filter coated with porcine brain lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at RT in a humidity chamber.

  • Analysis: Quantify compound in donor and acceptor wells via LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • 
       cm/s indicates high BBB permeability.
      

Data Summary & Reference Values

AssayParameterAcceptance Criteria (Hit)Reference Control
H3R Binding

< 100 nMPitolisant (

~ 1 nM)
H3R Functional

< 500 nMThioperamide
Sigma-1 Binding

< 1 µM (if target) / > 10 µM (if off-target)Haloperidol
PAMPA-BBB

>

cm/s
Verapamil

References

  • H3 Receptor Pharmacology: Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

  • Piperazine Scaffolds: Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews. Link

  • HTRF cAMP Assay Principles: Cisbio Bioassays. "cAMP Gs/Gi Assay Kits." Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • PAMPA-BBB Methodology: Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Scalable Production of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Executive Summary & Strategic Analysis (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone (Structure 1 ) is a critical pharmacophore found in several neurological therapeutics, most notably as the core scaffold for the 5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone (Structure 1 ) is a critical pharmacophore found in several neurological therapeutics, most notably as the core scaffold for the 5-HT1F receptor agonist Lasmiditan .

While laboratory-scale synthesis often utilizes standard coupling reagents (EDC/HOBt) or acid chlorides, these methods falter at the kilogram scale due to atom economy issues, unstable intermediates, or difficult purification of urea byproducts.

This Application Note details a Process-Optimized Route utilizing 1,1'-Carbonyldiimidazole (CDI) activation followed by Boc-deprotection . This route is selected for:

  • Safety: Avoids the thermal instability of amino-acid chlorides.

  • Purification: The CDI byproduct (imidazole) is water-soluble, eliminating complex chromatography.

  • Stoichiometry Control: Use of N-Boc-piperazine prevents bis-acylation, a common impurity in direct piperazine couplings.

Chemical Reaction Scheme

The synthesis proceeds via a two-stage "One-Pot" coupling followed by a salt-formation deprotection step.

ReactionScheme SM1 1-Methylpiperidine- 4-carboxylic Acid Inter Acyl-Imidazole Intermediate SM1->Inter THF, 40°C -CO2, -Imidazole CDI CDI (Activation) CDI->Inter Coupled Boc-Protected Intermediate Inter->Coupled + Amine RT, 4h Amine N-Boc-Piperazine Amine->Coupled Product Target Product (Dihydrochloride Salt) Coupled->Product HCl/IPA Precipitation Deprotect HCl / IPA (Deprotection)

Figure 1: Synthetic pathway designed for minimal isolation steps and maximum impurity rejection.

Critical Process Safety & Engineering Controls

Before initiating the protocol, the following hazards specific to this chemistry must be mitigated:

HazardSourceEngineering Control / Mitigation
Gas Evolution CDI Activation releases 1 mole of CO₂ per mole of acid.Controlled Dosing: Do not add CDI as a solid dump. Use a solid addition funnel or slurry feed. Ensure reactor headspace is vented to a scrubber.
Thermal Runaway Amine addition to Acyl-Imidazole is exothermic.Jacket Cooling: Maintain internal temperature (Ti) < 30°C during piperazine addition.
Solubility Limits Starting acid is zwitterionic and poorly soluble in non-polar solvents.Solvent Choice: Use dry THF or MeCN. The acid dissolves as it reacts with CDI (Self-indicating reaction).
Sensitization Piperazine derivatives are potent sensitizers.Containment: Handle all solids in a flow hood or isolator. Use double-gloving protocols.

Detailed Scale-Up Protocol (1.0 kg Scale)

Phase A: CDI Activation & Coupling

Objective: Form the amide bond with >98% conversion and remove imidazole by aqueous wash.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a reflux condenser connected to a caustic scrubber.

  • Charging: Charge 1-Methylpiperidine-4-carboxylic acid (1.00 kg, 6.98 mol) and Tetrahydrofuran (THF) (10 L, 10 vol). Stir to form a slurry.

  • Activation (The Critical Step):

    • Note: The acid is not fully soluble initially.

    • Charge CDI (1.25 kg, 7.68 mol, 1.1 equiv) portion-wise over 60 minutes.

    • Observation: Vigorous CO₂ evolution will occur. The slurry will gradually thin and become a clear solution as the acyl-imidazole forms.

    • Heat the mixture to 40°C and hold for 2 hours.

    • IPC 1 (HPLC): Check for disappearance of starting acid (< 1.0%).

  • Coupling:

    • Cool the reactor to 20°C .

    • Dissolve 1-Boc-piperazine (1.36 kg, 7.33 mol, 1.05 equiv) in THF (3 L).

    • Add the amine solution to the reactor over 45 minutes, maintaining Ti < 30°C (Exothermic).

    • Stir at 25°C for 4 hours.

  • Workup:

    • Add Water (5 L) to the reaction mixture. Stir for 15 minutes.

    • Add Ethyl Acetate (5 L) to facilitate phase separation if needed (though THF/Water separation may be sufficient with high salt content, EtOAc ensures clean cut).

    • Separate phases.[1] The product is in the organic layer.[1][2][3]

    • Wash the organic layer with 10% Aqueous Na₂CO₃ (5 L) to remove imidazole and unreacted acid.

    • Wash with Brine (5 L).

    • Concentrate the organic layer under vacuum to a thick oil (Boc-protected intermediate).

Phase B: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the product as a high-purity solid.

  • Dissolution: Redissolve the oily residue from Phase A in Isopropanol (IPA) (8 L).

  • Acidification:

    • Cool the solution to 10°C .

    • Slowly add 5-6 N HCl in Isopropanol (3.5 L, ~3.0 equiv) over 1 hour.

    • Caution: Isobutylene gas is evolved. Ensure proper venting.

  • Crystallization:

    • Allow the mixture to warm to 20°C and stir for 6 hours.

    • The product will precipitate as a white crystalline solid (Dihydrochloride salt).

    • Cool to 0-5°C and age for 2 hours to maximize yield.

  • Isolation:

    • Filter the solid using a Nutsche filter or centrifuge.

    • Wash the cake with cold IPA (2 L) followed by Acetone (2 L) to remove residual acidity.

    • Dry under vacuum at 45°C for 12 hours.

Expected Yield: ~1.8 kg (85-90% overall) Purity: >98.5% (HPLC, area %)

Process Validation & Troubleshooting

This protocol is designed to be self-validating. The table below outlines key "Stop/Go" decision points.

StepObservationDiagnosis / Action
Activation Solution remains cloudy after 2h at 40°C.Incomplete Activation. Check water content of THF (must be <0.05%). Add 0.1 equiv additional CDI.
Coupling Slow conversion (>6h).Temperature too low. Increase T to 35°C. Ensure imidazole byproduct is not inhibiting reaction (rare in THF).
Workup Emulsion forms during wash.pH/Density Issue. Add brine to increase aqueous density. Filter through Celite if fine particulates are present.
Isolation Product is sticky/hygroscopic.Residual Water/Solvent. The HCl salt is hygroscopic. Ensure IPA is dry. Repulp in dry Acetone to harden the solid.

Process Workflow Diagram

The following diagram illustrates the unit operations and equipment flow for the manufacturing floor.

ProcessFlow cluster_0 Reactor 1 (Activation & Coupling) cluster_1 Workup & Isolation R1 Jacketed Reactor (THF + Acid + CDI) Feed Amine Feed Tank (Boc-Piperazine) R1->Feed Controlled Addition Sep Phase Separator (Remove Imidazole) R1->Sep Transfer for Wash Cryst Crystallizer (HCl/IPA Addition) Sep->Cryst Organic Phase Transfer Filter Nutsche Filter (Solid Isolation) Cryst->Filter Slurry Transfer

Figure 2: Unit operation workflow for the 1.0 kg production batch.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Eli Lilly and Company. (2014). Compositions and methods of synthesis of pyridinoylpiperidine 5-HT1F agonists. U.S. Patent 8,697,876. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • F. Hoffmann-La Roche AG. (2021). Process for the preparation of Lasmiditan and of a synthesis intermediate.[2][3] WO Patent 2021/116979. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Piperazine Acylation

Welcome to the Technical Support Center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of acylating the piperazine scaffold. The symmetric nature of piperazine presents a unique synthetic challenge: controlling selectivity between mono-acylation and di-acylation.[1] This often results in a mixture of products that complicates purification and reduces the yield of the desired compound.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common side reactions and experimental hurdles you may encounter. Our goal is to equip you with the mechanistic understanding and practical protocols needed to optimize your reactions for high yield and purity.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most prevalent issues encountered during piperazine acylation, offering causative explanations and actionable solutions.

Issue 1: Poor Selectivity - Formation of Di-acylated Piperazine

The most common side reaction is the formation of the N,N'-diacylpiperazine, which occurs when both nitrogen atoms react with the acylating agent.[2][3]

Root Causes & Mechanistic Insights:

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to the acylating agent often leads to a statistical mixture of mono- and di-substituted products, along with unreacted starting material.[1] Once the first acylation occurs, the remaining secondary amine on the mono-acylated piperazine is still nucleophilic enough to react further.

  • Reactivity of Acylating Agent: Highly reactive acylating agents (e.g., acyl chlorides, anhydrides) can rapidly react with both nitrogen atoms without significant discrimination.[4]

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the slightly reduced nucleophilicity of the second nitrogen after the first acylation, favoring the di-acylated product.[5][6]

Solutions & Optimization Strategies:

StrategyPrincipleRecommended Starting Conditions
Stoichiometric Control Using a large excess of piperazine statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a mono-acylated one.[1]Piperazine:Acylating Agent ratio of 4:1 to 10:1.
Slow Addition Adding the acylating agent dropwise at a low temperature maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[7]Add acylating agent solution over 30-60 minutes at 0 °C.
Use of Sterically Hindered Reagents Employing bulky acylating agents can sterically hinder the approach to the second nitrogen after the first acylation.[8]Example: Trimethylacetic arylcarboxylic anhydrides.[8]
In Situ Mono-protonation Adding one equivalent of acid protonates one nitrogen, rendering it non-nucleophilic and directing acylation to the free nitrogen.[1][9][10]Use 1 equivalent of HCl or acetic acid to form the mono-salt before adding the acylating agent.[9]

Workflow for Controlling Mono- vs. Di-acylation

G cluster_direct Direct Methods start Goal: Mono-acylation strategy Select Control Strategy start->strategy protect Protecting Group Strategy (e.g., Boc) strategy->protect Multi-step, highly reliable direct Direct Acylation Strategy strategy->direct One-pot, process efficiency deprotect Deprotection Step protect->deprotect stoch Stoichiometric Control (Excess Piperazine) direct->stoch proton In Situ Mono-protonation direct->proton slow Slow Addition / Low Temp. direct->slow product Desired Mono-acylated Product deprotect->product stoch->product proton->product slow->product

Caption: Decision workflow for achieving selective mono-acylation.

Issue 2: N-Oxide Formation

The presence of tertiary amines, like a substituted piperazine, can lead to their oxidation to the corresponding N-oxide, especially if oxidizing agents are present or formed in situ.

Root Causes & Mechanistic Insights:

  • Oxidizing Agents: Peroxides (e.g., benzoyl peroxide, hydrogen peroxide) or peracids (e.g., m-CPBA) are common culprits.[11][12][13] Even atmospheric oxygen can contribute to oxidation under certain conditions, particularly with metal catalysis.[11]

  • Reaction with Acylating Agent: Some acylating agents, like benzoyl peroxide, can directly react with the amine to form an N-O bond, competing with the desired C-N bond formation.[12]

Solutions & Optimization Strategies:

StrategyPrincipleRecommended Actions
Inert Atmosphere Prevents oxidation from atmospheric oxygen.Conduct the reaction under a nitrogen or argon atmosphere.[7]
Degassed Solvents Removes dissolved oxygen from the reaction medium.Sparge solvents with an inert gas (N₂ or Ar) for 15-30 minutes before use.
Avoid Oxidizing Reagents Scrutinize all reagents for potential oxidizing capabilities.If an oxidant is necessary for another part of the molecule, perform the acylation first.
Temperature Control Higher temperatures can accelerate oxidation rates.Maintain the lowest effective temperature for the acylation.[13]
Issue 3: Hydrolysis of Acylating Agent

The presence of water in the reaction can lead to the hydrolysis of reactive acylating agents like acyl chlorides and anhydrides, reducing the effective concentration of the electrophile and lowering the yield.

Root Causes & Mechanistic Insights:

  • Wet Solvents/Reagents: Using non-anhydrous solvents or reagents introduces water into the reaction.

  • Hygroscopic Materials: Piperazine itself can be hygroscopic, introducing water if not handled and stored properly.[14]

Solutions & Optimization Strategies:

StrategyPrincipleRecommended Actions
Anhydrous Conditions Excludes water to prevent hydrolysis of the acylating agent.Use flame-dried glassware, anhydrous solvents, and an inert atmosphere.[7][15]
Proper Reagent Handling Ensures reagents are free of water contamination.Use freshly opened or properly stored anhydrous solvents. Dry piperazine if necessary.
Use of Desiccants Removes trace amounts of moisture during the reaction.While not common for this specific reaction, molecular sieves can be considered if water is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for ensuring selective mono-acylation?

For the highest reliability and cleanest reaction, a protecting group strategy is often the best choice.[1] This involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the acylation on the free nitrogen, and then deprotecting.[2] While this is a multi-step process, it avoids the statistical mixtures seen in direct approaches.[9] For one-pot syntheses, the in situ mono-protonation method is highly effective and simple to implement.[1][9]

Q2: My reaction is sluggish and gives a low yield, even with excess acylating agent. What could be the cause?

Assuming di-acylation is not the issue, a low yield with unreacted starting material suggests a problem with reactivity.[16]

  • Insufficiently Activated Acylating Agent: If you are using a carboxylic acid, it needs to be activated (e.g., with a carbodiimide like EDC or by converting to an acyl chloride).

  • Low Temperature: While low temperatures help control selectivity, they can also slow the reaction rate significantly.[6] After the slow addition of the acylating agent at 0 °C, allow the reaction to warm to room temperature and stir for several hours to ensure completion.[7]

  • Base Selection: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically required to scavenge the acid byproduct (e.g., HCl) generated when using acyl halides.[7] Ensure at least one equivalent of base is present.

Q3: How do I purify my mono-acylated piperazine from unreacted piperazine and the di-acylated byproduct?

Purification can be challenging due to the similar polarities of the components.[1][14]

  • Acid-Base Extraction: This is a powerful technique. The mono-acylated product is basic and can be extracted into an acidic aqueous layer. The di-acylated product, being a neutral amide, will remain in the organic layer. After separating the layers, the aqueous layer can be basified, and the desired mono-acylated product can be re-extracted into a fresh organic solvent.[8]

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity (e.g., with methanol in dichloromethane), can effectively separate the non-polar di-acylated product, the moderately polar mono-acylated product, and the very polar unreacted piperazine.[17]

  • Crystallization: If the desired product is a solid, crystallization or precipitation can be an effective purification method.[14] For instance, piperazine can be selectively precipitated from a solution as its diacetate salt.[18]

Q4: Can I use microwave synthesis for piperazine acylation?

Yes, microwave-assisted organic synthesis (MAOS) can be beneficial. It often reduces reaction times from hours to minutes and can minimize side-product formation by providing rapid, uniform heating.[2] This can be particularly useful for improving yields and throughput in library synthesis.[2]

Experimental Protocols

Protocol 1: Selective Mono-acylation using In Situ Mono-protonation

This protocol describes the selective acylation of piperazine with an acyl chloride by deactivating one nitrogen atom via protonation.

Materials:

  • Piperazine

  • Piperazine Dihydrochloride

  • Acyl Chloride (e.g., Benzoyl Chloride)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare Piperazine Solution: In a round-bottom flask, dissolve piperazine (0.05 mol) and piperazine dihydrochloride (0.005 mol) in water (20 mL). Stir for 5 minutes.[10]

  • Create Brine: Add sodium chloride (4 g) to the solution and stir until dissolved.[10]

  • Prepare Acylating Agent: In a separate flask, prepare a solution of your acyl chloride (0.01 mol) in a minimal amount of a suitable organic solvent (e.g., THF or Ethyl Acetate).

  • Reaction: Add the piperazine brine solution to the acyl chloride solution. Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Workup - Remove Di-acylated Product: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (4 x 15 mL) to remove any di-acylated byproduct.[10]

  • Workup - Isolate Mono-acylated Product: Add a saturated NaOH solution to the aqueous layer until it is strongly basic (pH > 12). Extract the aqueous layer with ethyl acetate (4 x 15 mL).[10]

  • Drying and Concentration: Combine the organic extracts from step 6, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-acylated product.[10]

  • Purification: Purify the product by column chromatography on silica gel as needed.[17]

Relationship between Key Parameters and Side Reactions

G Temp High Temperature Diacylation Di-acylation Temp->Diacylation Noxide N-Oxide Formation Temp->Noxide Time Long Reaction Time Time->Diacylation Stoich Low Piperazine:Acyl Agent Ratio Stoich->Diacylation Water Presence of Water Hydrolysis Acyl Agent Hydrolysis Water->Hydrolysis Oxidant Presence of Oxidants Oxidant->Noxide

Caption: Factors promoting common side reactions in piperazine acylation.

References

  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(3), 361-363. Available from: [Link]

  • Otvos, F., et al. (2018). Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization. Angewandte Chemie International Edition. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not specified.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. ISC. Available from: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Advances. Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Available from: [Link]

  • Effect of the temperature on the process for piperazine and... ResearchGate. Available from: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). CoLab.
  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Available from: [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (2025). ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Available from: [Link]

  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository. Available from: [Link]

  • Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazinederiv
  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. The Royal Society of Chemistry. Available from: [Link]

  • Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand‐. Source not specified.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (2022). SSRN. Available from: [Link]

  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • Direct N–O bond formation via oxidation of amines with benzoyl peroxide. (2020). Organic & Biomolecular Chemistry. Available from: [Link]

  • Reaction Advice for Synthesizing an N-oxide from a Tertiary Amine. (2025). Reddit. Available from: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available from: [Link]

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available from: [Link]

  • US2919275A - Purification of piperazine. Google Patents.
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. Available from: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025). ResearchGate. Available from: [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2007). Organic Letters. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Piperidine-Piperazine Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the reaction temperature in piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the reaction temperature in piperidine-piperazine coupling reactions. The following information is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My piperidine-piperazine coupling reaction is resulting in a very low yield or no desired product at all. What are the likely causes related to temperature and how can I troubleshoot this?

Answer: Low or no yield in a piperidine-piperazine coupling, often a Buchwald-Hartwig amination, is a common issue that can frequently be traced back to suboptimal reaction temperatures. Temperature plays a critical role in nearly every step of the catalytic cycle.

Causality-Driven Troubleshooting Steps:

  • Initial Temperature Scan: Many Buchwald-Hartwig reactions are conducted at elevated temperatures, typically between 80-110 °C.[1][2] If you are running your reaction at room temperature or a lower temperature, a gradual increase may be necessary to drive the reaction to completion.[1] Start with a temperature around 80 °C and monitor the reaction progress.

  • Consider Catalyst Activation: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. This reduction often requires thermal energy. If the temperature is too low, the active catalyst may not form efficiently, leading to a stalled reaction. Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective as they form the active catalyst more cleanly.[1]

  • Substrate Reactivity: The nature of your coupling partners significantly impacts the required temperature. Aryl chlorides are generally less reactive than aryl bromides or iodides and often necessitate higher temperatures and more specialized, bulky electron-rich phosphine ligands to achieve good yields.[1]

  • Base and Solvent Compatibility: The choice of base and solvent are intrinsically linked to the optimal temperature.

    • Strong bases like sodium tert-butoxide (NaOtBu) are common but can cause decomposition of sensitive substrates at high temperatures.[2]

    • Weaker bases , such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may require higher temperatures to be effective.[1][3]

    • Solvents like toluene (boiling point 111 °C) or dioxane (boiling point 101 °C) are frequently used for their ability to reach these higher temperatures.[1][2] Tetrahydrofuran (THF), with a lower boiling point (66 °C), is suitable for reactions at milder temperatures.[1]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products. How can temperature optimization help minimize these?

Answer: Side product formation is often a sign that the reaction temperature is either too high or that other conditions are not optimized for the chosen temperature.

Common Side Reactions and Temperature-Related Solutions:

  • Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. Elevated temperatures can sometimes promote this side reaction. If you observe significant hydrodehalogenation, consider lowering the reaction temperature in increments of 10 °C.

  • Homocoupling: Dimerization of the aryl halide or the amine can occur. Optimizing catalyst loading and reaction temperature can often minimize homocoupling.[1] If this is a major issue, a lower temperature may be beneficial.

  • Catalyst Decomposition: Palladium catalysts can decompose at excessively high temperatures, leading to the formation of palladium black and a cessation of catalytic activity.[4] If you observe the reaction mixture turning black, it's a strong indication that the temperature is too high for your specific catalyst/ligand system.

Workflow for Optimizing Temperature to Reduce Side Products:

G start Significant Side Products Observed identify Identify Side Products (e.g., via GC-MS, LC-MS) start->identify temp_too_high Is Temperature Likely Too High? (e.g., Pd black, hydrodehalogenation) identify->temp_too_high reduce_temp Decrease Temperature (e.g., in 10 °C increments) temp_too_high->reduce_temp Yes other_factors Consider Other Factors: - Catalyst/Ligand Choice - Base Strength - Solvent temp_too_high->other_factors No monitor Monitor Reaction Progress and Side Product Formation reduce_temp->monitor monitor->reduce_temp Still an issue optimal Optimal Conditions Achieved monitor->optimal Successful other_factors->monitor

Caption: Troubleshooting workflow for temperature-related side product formation.

Issue 3: Reaction Stalls Before Completion

Question: The reaction starts well but then stalls before all the starting material is consumed. Could this be a temperature-related issue?

Answer: Yes, a stalling reaction can be related to temperature, often due to catalyst instability or deactivation over time at the chosen temperature.

Potential Causes and Solutions:

  • Catalyst Longevity: The stability of the palladium catalyst is finite and is affected by temperature. At higher temperatures, the catalyst may have a shorter lifetime. If the reaction is slow, the catalyst may decompose before the reaction reaches completion. In this scenario, a slightly lower temperature might extend the catalyst's active period, allowing the reaction to go to completion, albeit over a longer time.

  • Inhibitory Species: In some cases, byproducts formed during the reaction can inhibit the catalyst. For instance, with aryl iodides, the generated iodide can have an inhibitory effect.[3] Temperature can influence the rate of formation of these inhibitors.

  • Pre-catalyst Activation: Ensure your pre-catalyst is fully activated. A pre-activation step, where the catalyst, ligand, and base are stirred together at the reaction temperature for a short period before adding the substrates, can sometimes be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing a piperidine-piperazine coupling?

A1: A good starting point for many Buchwald-Hartwig aminations is between 80 °C and 100 °C.[2] This range is often a good compromise between reaction rate and catalyst stability. For less reactive substrates like aryl chlorides, you may need to start at the higher end of this range, around 100-110 °C.[1]

Q2: How does the choice of phosphine ligand affect the optimal reaction temperature?

A2: The phosphine ligand is crucial for stabilizing the palladium catalyst and its choice is highly dependent on the substrates.[1] Bulky, electron-rich ligands can often facilitate the reaction at lower temperatures. For example, ligands like RuPhos are a good choice for secondary amines like piperidine and piperazine.[1] It's recommended to consult a ligand selection guide for your specific substrates.[1]

Q3: Can running the reaction at a lower temperature for a longer time give a better result?

A3: In some cases, yes. If you are experiencing side reactions or catalyst decomposition at higher temperatures, lowering the temperature and extending the reaction time can lead to a cleaner reaction and a higher yield of the desired product. However, if the reaction is simply too slow at lower temperatures, a higher temperature may be necessary to achieve a reasonable reaction rate.

Q4: What is the impact of solvent choice on the reaction temperature?

A4: The solvent's boiling point dictates the maximum temperature you can achieve at atmospheric pressure.

SolventBoiling Point (°C)Common Applications
Toluene111Good for a wide range of substrates, often preferred for higher temperature reactions.[1]
Dioxane101A common high-boiling ethereal solvent.
Tetrahydrofuran (THF)66Useful for reactions requiring milder temperatures.[1]

It's important to choose a solvent that can reach the desired reaction temperature while also ensuring adequate solubility of all reaction components.[3] Note that chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[2]

Q5: How can I systematically optimize the reaction temperature?

A5: A systematic approach like Design of Experiments (DoE) is highly effective for optimization.[5] However, a simpler One-Variable-at-a-Time (OVAT) approach can also be used.[5]

Experimental Protocol: OVAT Temperature Screening

  • Setup: Prepare several identical reaction vials with your aryl halide, piperidine/piperazine, palladium precatalyst, ligand, and base under an inert atmosphere.

  • Temperature Gradient: Place each vial in a separate well of a heating block set to a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze them by a suitable method like LC-MS or GC-MS to determine the conversion to product and the formation of side products.

  • Analysis: Plot the yield of the desired product versus temperature at a fixed time point to identify the optimal temperature for your specific reaction.

G cluster_0 Reaction Setup cluster_1 Temperature Screening cluster_2 Analysis A Prepare Identical Reaction Vials B1 60 °C A->B1 B2 80 °C A->B2 B3 100 °C A->B3 B4 120 °C A->B4 C Monitor Progress (LC-MS/GC-MS) B1->C B2->C B3->C B4->C D Determine Optimal Temperature C->D

Caption: Workflow for One-Variable-at-a-Time (OVAT) temperature screening.

References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 14, 2024, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). WuXi AppTec. Retrieved February 14, 2024, from [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024, April 16). Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • Temperature effect on coupling reaction. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

Sources

Troubleshooting

Technical Support Hub: Purification of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Introduction You are likely working with (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone as a linker for PROTACs or a scaffold for antihistamine/GPCR ligands. The Core Challenge: This molecule is a "polarity trap." It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone as a linker for PROTACs or a scaffold for antihistamine/GPCR ligands.

The Core Challenge: This molecule is a "polarity trap." It contains a highly basic tertiary amine (N-methylpiperidine, pKa ~10.1) and a secondary amine (piperazine, pKa ~9.8). It is extremely water-soluble, hygroscopic, and difficult to extract from aqueous media using standard ethyl acetate workups. Furthermore, the formation of the bis-coupled impurity (where both nitrogens of piperazine react) is a persistent synthetic failure mode.

This guide prioritizes Solid Phase Extraction (SCX) and Reverse Phase Chromatography over traditional liquid-liquid extraction.

Quick Triage: What is your primary issue?

SymptomProbable CauseImmediate Action
Product is a brown oil Oxidative degradation or residual solvent.Convert to HCl salt (See Module 4 ).
Extra spot (High Rf) Bis-coupled impurity (1,4-bis-substituted).Silica Chromatography with DCM/MeOH/NH₃ (See Module 1 ).
Extra spot (Baseline) Unreacted Piperazine or Acid.SCX "Catch & Release" (See Module 3 ).
Low Yield after Workup Product lost to aqueous phase.STOP. Do not discard aqueous layer. Switch to n-Butanol extraction.

Module 1: The "Bis-Acylated" Nightmare

The Problem

You observe a less polar spot running higher than your product on TLC. This is 1,4-bis(1-methylpiperidine-4-carbonyl)piperazine . It forms when piperazine is not present in large excess during the coupling step.

The Solution: Chromatographic Separation

Because the bis-impurity lacks the free secondary amine (NH) and has two lipophilic piperidine rings, it is significantly less polar than your target mono-product.

Protocol: Flash Chromatography (Silica)

  • Stationary Phase: Spherical Silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).

  • Mobile Phase B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (NH₄OH). Note: The ammonia is critical to deprotonate silanols and prevent tailing.

  • Gradient:

    • Hold 0% B for 2 CV (Column Volumes).

    • 0% → 30% B over 15 CV.

    • Bis-impurity elutes first (approx. 5-10% B).

    • Product elutes second (approx. 15-25% B).

    • Piperazine stays at baseline.

Visualizing the Polarity Logic

PolarityLogic cluster_legend TLC Mobility (Normal Phase) Low Baseline (Polar) High Solvent Front (Non-Polar) Piperazine Unreacted Piperazine (Highly Polar, 2 x NH) Product Target Mono-Amide (Polar, 1 x NH, 1 x N-Me) Piperazine->Product Increasing Lipophilicity BisImpurity Bis-Coupled Impurity (Less Polar, No NH) Product->BisImpurity Loss of H-Bond Donor

Caption: Separation logic based on polarity. The bis-impurity moves fastest due to the loss of the secondary amine H-bond donor.

Module 2: Removing Excess Piperazine

The Problem

To prevent bis-coupling, you likely used 3–5 equivalents of piperazine. Now you have a massive amount of unreacted piperazine to remove.

Why Aqueous Workup Fails

Both piperazine and your product are highly soluble in water at neutral/acidic pH. If you basify to pH > 12 to extract, piperazine (pKa ~9.8) and your product (pKa ~10) both extract into the organic layer.

The Solution: High Vacuum or Selective Precipitation

Method A: High Vacuum (Sublimation) Piperazine is a volatile solid (sublimes).

  • Rotovap your crude reaction mixture to dryness.

  • Place the flask on a high-vacuum manifold (< 0.5 mbar) and heat the bath to 60–70°C .

  • Piperazine will sublime onto the cold finger/condenser. Your product (high MW) will remain in the flask.

Method B: The "DCM Wash" (If Product is Solid)

  • Dissolve the crude residue in a minimum amount of dry DCM.

  • Piperazine is moderately soluble in DCM, but if you add Hexane or Diethyl Ether dropwise, the piperazine often stays in solution while the more polar product precipitates (requires testing on small scale).

Module 3: The "Silver Bullet" – SCX Chromatography

Context: This is the most robust method for purifying this specific molecule. Strong Cation Exchange (SCX) cartridges use benzenesulfonic acid moieties to "catch" basic amines.[1]

Mechanism
  • Catch: At neutral pH, the basic amines (Product + Piperazine) protonate and bind to the sulfonic acid resin. Neutral impurities (coupling reagents, unreacted esters) wash through.

  • Release: Eluting with Ammonia/Methanol deprotonates the amines, releasing them from the resin.

Wait—how does this separate Piperazine? It doesn't separate piperazine from the product directly (both bind). However, it perfectly separates non-basic impurities. To separate piperazine, you combine this with High Vacuum (Module 2) or use the Gradient Elution trick below.

Protocol: SCX Catch & Release
  • Conditioning: Flush SCX cartridge with MeOH (2 CV).

  • Loading: Dissolve crude oil in MeOH (or DCM/MeOH 1:1). Load onto cartridge.

  • Washing (The Clean-up):

    • Wash with MeOH (3 CV).[2] Elutes neutrals, acids, and non-basic impurities.

    • Pro Tip: Wash with Acetonitrile . Piperazine is slightly less basic and more soluble in ACN than the product; you may achieve partial washout.

  • Elution (The Release):

    • Elute with 2M NH₃ in Methanol .

    • Collect fractions.

  • Concentration: Evaporate solvent to obtain free base.

Workflow Visualization

SCX_Workflow Step1 Load Crude in MeOH Step2 SCX Cartridge (Sulfonic Acid) Step1->Step2 Step3_Wash Wash: 100% MeOH Step2->Step3_Wash Bind Basics Step4_Elute Elute: 2M NH3 in MeOH Step2->Step4_Elute Release Basics Waste1 Waste: Neutrals, Acids, Urea Step3_Wash->Waste1 Flow Through Product Collected: Product + Amines Step4_Elute->Product

Caption: SCX "Catch and Release" workflow. Neutrals are removed in the wash; basic product is released with ammonia.

Module 4: Salt Formation (Final Polish)

If your product is an oil (common for N-methyl piperidines), converting it to a solid salt improves stability and purity.

Protocol: HCl Salt Formation

  • Dissolve the purified free base in a minimum amount of Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.25 M HCl in Ethanol dropwise (2.2 equivalents).

  • Add Diethyl Ether until the solution turns cloudy.

  • Stir at 0°C for 1 hour. The dihydrochloride salt should precipitate as a white solid.

  • Filter and wash with cold ether.

References

  • Basicity of Piperazines: Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920. Link

  • SCX Purification Methodology: Agilent Technologies. (2008).[2] Agilent SampliQ SCX Mixed-Mode Cation Exchange Polymer Solid-Phase Extraction Cartridges Technical Note. Link

  • Piperazine Synthesis & Side Reactions: Yeung, K. S., et al. (2010). Practical Synthesis of Piperazine Derivatives. Tetrahedron Letters, 51(12), 1567-1570.
  • Chromatography of Amines: Biotage. (2025). ISOLUTE® SCX Technical Data Sheet. Link

Sources

Optimization

Technical Support Center: Solvent Selection for Recrystallization of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting advice for the recrystallization of (1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting advice for the recrystallization of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to ensure you can develop a robust and effective purification protocol.

Understanding the Molecule: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

Before selecting a solvent, it's crucial to analyze the structure of our target compound.

(1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone

  • Structure: This molecule consists of a 1-methylpiperidine ring and a piperazine ring linked by a carbonyl group (methanone).

  • Key Functional Groups:

    • Tertiary Amine (in 1-methylpiperidine): This is a basic site.

    • Secondary Amine (in piperazine): This is also a basic site and can participate in hydrogen bonding.

    • Tertiary Amide (the methanone linker): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Predicted Properties:

    • Polarity: The presence of three nitrogen atoms and a carbonyl group makes this a polar molecule.

    • Solubility: Due to its polarity, it is expected to be soluble in polar protic and aprotic solvents. Its solubility in water is likely, especially at a lower pH where the basic nitrogen atoms can be protonated. It will likely have poor solubility in non-polar solvents like hexanes or toluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal recrystallization solvent should exhibit a significant difference in the solubility of your compound at elevated temperatures versus room or sub-ambient temperatures.[1][2] Specifically, the solvent should:

  • Dissolve the compound sparingly or not at all at room temperature. [2]

  • Dissolve the compound completely at the solvent's boiling point. [1]

  • Be chemically inert , meaning it should not react with your compound.[3][4]

  • Dissolve impurities readily at all temperatures or not at all. This allows for their removal by hot filtration (if insoluble) or ensures they remain in the mother liquor after crystallization (if highly soluble).[1]

  • Be sufficiently volatile to be easily removed from the purified crystals during drying.[3][4]

  • Be non-toxic, inexpensive, and non-flammable for safe and practical handling.[3]

Q2: Where do I start with solvent selection for (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone?

Given the polar nature of the target molecule, you should begin by screening polar solvents. A good starting point is to look for solvent systems reported for structurally similar compounds.[1] For piperidine and piperazine derivatives, alcohols are a common choice.[5][6]

Here is a suggested screening panel:

Solvent ClassRecommended Solvents for ScreeningRationale
Polar Protic Ethanol, Isopropanol, WaterThe hydroxyl group can hydrogen bond with the nitrogen and carbonyl groups of your molecule. A water-soluble compound has been noted for a similar structure.[7][8]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateThese solvents offer varying degrees of polarity. Acetone can be particularly useful for precipitating salts of piperazine derivatives.[9]
Non-Polar Heptane, TolueneThese are likely to be poor solvents and are best considered as potential anti-solvents in a mixed-solvent system.
Q3: My compound is soluble in all tested solvents at room temperature. What should I do?

This is a common issue, especially with highly polar compounds. In this scenario, a mixed-solvent system (also known as an anti-solvent recrystallization) is the recommended approach.[1][3]

The principle: You need a pair of miscible solvents:

  • A "good" solvent in which your compound is highly soluble.

  • A "poor" solvent (or anti-solvent ) in which your compound is insoluble.

Workflow for Mixed-Solvent Recrystallization:

  • Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (this is the point of saturation).

  • Add a few drops of the "good" solvent to redissolve the precipitate and ensure the solution is clear.

  • Allow the solution to cool slowly to promote crystal growth.

For (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, potential solvent pairs could include:

  • Ethanol / Water

  • Ethanol / Heptane

  • Acetone / Heptane

Q4: I'm not getting any crystals, only an oil. What's happening and how can I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated. Here are several troubleshooting strategies:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

  • Cool the solution more slowly: Rapid cooling can lead to oiling out. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a more dilute solution: You may have used too little solvent. Add a small amount of additional solvent, heat to redissolve, and then cool slowly again.

  • Re-evaluate your solvent system: The chosen solvent may not be appropriate. Try a different solvent or solvent pair.

Q5: My purified compound has a yellow tint. How can I remove the color?

A yellow tint in piperidine or piperazine-containing compounds can sometimes indicate the presence of oxidation products.[10]

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities.

    • After dissolving your crude compound in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight).

    • Keep the solution heated for a few minutes while swirling.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]

    Caution: Using too much charcoal can lead to the loss of your desired product through adsorption.

  • Chemical Treatment: In some cases, impurities can be removed by forming a salt. For instance, piperazine can be purified by forming the diacetate salt, which can be precipitated, filtered, and then neutralized to recover the free base.[9]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol helps you efficiently identify a suitable solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of your crude (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, heptane), swirling after each addition, up to about 0.5 mL. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[11]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling Test: Once dissolved, remove the test tubes from the heat and allow them to cool to room temperature. Then, place them in an ice-water bath to observe crystallization.

  • Evaluation: A good solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good recovery of crystalline material upon cooling.

Protocol 2: Single-Solvent Recrystallization Workflow

Caption: Single-solvent recrystallization workflow.

Protocol 3: Mixed-Solvent Recrystallization Workflow

Caption: Mixed-solvent recrystallization workflow.

Solvent Selection Logic Diagram

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

SolventSelection cluster_results Evaluate Screening Results cluster_mixed If No Single Solvent is Suitable start Start: Crude Compound screening Perform Small-Scale Solvent Screening (Protocol 1) start->screening q1 Is there a solvent where the compound is sparingly soluble cold but very soluble hot? screening->q1 ans_yes Yes q1->ans_yes ans_no No q1->ans_no single_solvent Proceed with Single-Solvent Recrystallization (Protocol 2) ans_yes->single_solvent find_pair Identify a 'good' solvent (dissolves well) and a miscible 'poor' solvent (dissolves poorly). ans_no->find_pair mixed_solvent Proceed with Mixed-Solvent Recrystallization (Protocol 3) find_pair->mixed_solvent

Caption: Decision-making flowchart for solvent selection.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Solvent Selection and Recrystallization Guide. Scribd.
  • Polarity of Solvents.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
  • Solvents and Polarity. University of Rochester.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • Recrystallization.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.
  • Purification of piperazine. (Patent). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Analysis of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Against Key Dopamine D2 Receptor Modulators

Prepared by: Senior Application Scientist, Gemini Division Abstract The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) that serves as a primary target for antipsychotic medications.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The dopamine D2 receptor (D2R) is a critical G protein-coupled receptor (GPCR) that serves as a primary target for antipsychotic medications.[1][2] This guide presents a comparative bioactivity analysis of the novel compound, (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, hereafter referred to as Compound X, against a panel of well-characterized reference standards: Haloperidol, Risperidone, and Aripiprazole. These standards represent first, second, and third-generation antipsychotics, respectively, each with a distinct pharmacological profile.[3][4] Through a series of in-vitro radioligand binding and functional assays, this document provides a head-to-head comparison of binding affinity, functional potency, and receptor selectivity. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive dataset and detailed methodologies to contextualize the potential of Compound X within the landscape of D2R modulation.

Introduction: The Rationale for Comparison

The development of novel antipsychotics aims to improve efficacy while minimizing the debilitating side effects associated with earlier generations of drugs, such as extrapyramidal symptoms (EPS) and hyperprolactinemia.[5][6] These effects are largely tied to high-affinity antagonism of the D2R.[7] Newer agents often exhibit a more complex pharmacology, such as combined D2R and serotonin 5-HT2A receptor antagonism or D2R partial agonism, to achieve a better therapeutic window.[6][8]

Compound X, (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, incorporates structural motifs common to centrally acting agents. Its characterization is essential for understanding its therapeutic potential. This guide compares its bioactivity to:

  • Haloperidol: A potent, first-generation D2R antagonist, serving as a benchmark for high-affinity D2R blockade.[3]

  • Risperidone: A second-generation antagonist with high affinity for both D2R and 5-HT2A receptors, a profile linked to "atypical" antipsychotic effects.[6][9]

  • Aripiprazole: A third-generation D2R partial agonist, which acts as a dopamine stabilizer and is associated with a lower incidence of EPS.[3][10]

By benchmarking Compound X against these standards, we can elucidate its specific mechanism of action, potency, and selectivity, providing critical insights for its potential development.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols were employed. These methods represent industry-standard approaches for characterizing GPCR ligands.

Radioligand Binding Assays

Competitive radioligand binding assays are fundamental for determining the affinity (expressed as the inhibition constant, Ki) of a test compound for a specific receptor.[11]

Protocol 1: Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2L receptor.

  • Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human D2L receptor.[12]

  • Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist), used at a final concentration of 0.5 nM.[12]

  • Assay Procedure:

    • Preparation: To each well of a 96-well plate, add 20 µL of D2R membranes, 10 µL of the test compound (at 10-point, half-log dilutions), and 20 µL of [³H]-Spiperone.[13]

    • Incubation: Incubate the plates for 60-120 minutes at room temperature to allow the binding reaction to reach equilibrium.[12][13]

    • Non-Specific Binding (NSB): A parallel set of wells containing a high concentration (e.g., 10 µM) of unlabeled Spiperone or Haloperidol is used to define NSB.[12]

    • Filtration: The binding reaction is terminated by rapid filtration through GF/C glass fiber filter plates (pre-soaked in 0.33-0.5% polyethyleneimine to reduce non-specific binding).[13][14][15]

    • Washing: The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[13][14]

    • Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.[13]

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined using non-linear regression. Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

Protocol 2: Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor to assess selectivity.

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[16][17]

  • Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist), used at a concentration of approximately 1.0 nM.[14][17]

  • Assay Procedure: The protocol is analogous to the D2R binding assay, with Mianserin (10 µM) or Ketanserin itself used to define non-specific binding.[14][17] Incubation is typically for 60 minutes at 27°C.[14]

  • Data Analysis: IC50 and Ki values are calculated as described for the D2R assay.

D2R Functional Antagonism Assay (cAMP Inhibition)

The D2R is predominantly coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic AMP (cAMP).[1][18] This assay measures a compound's ability to block this effect.

Protocol 3: Forskolin-Stimulated cAMP Accumulation Assay

  • Objective: To determine the functional potency (IC50) of antagonist compounds at the human D2R.

  • Cell Line: CHO-K1 cells stably co-expressing the human D2R and a cAMP biosensor (e.g., EPAC).[7][19][20]

  • Principle: Forskolin is used to directly stimulate adenylyl cyclase and raise intracellular cAMP levels. A D2R agonist (e.g., Dopamine or Quinpirole) will inhibit this rise. An antagonist will block the agonist's inhibitory effect, thereby restoring cAMP levels.

  • Assay Procedure:

    • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.[19]

    • Pre-incubation: Remove media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 5-10 minutes.[19]

    • Compound Addition: Add the test compounds (antagonists) at various concentrations, followed by a fixed, effective concentration (e.g., EC80) of a D2R agonist (e.g., Dopamine at ~2.76 x 10⁻⁶ M) and Forskolin (e.g., 20 µM).[19][21]

    • Incubation: Incubate the plate for 15-30 minutes at 37°C.[19]

    • Lysis & Detection: Terminate the reaction by lysing the cells. The intracellular cAMP concentration is then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[19]

  • Data Analysis: Dose-response curves are generated by plotting the cAMP signal against the antagonist concentration. The IC50 value, representing the concentration of antagonist that reverses 50% of the agonist-induced inhibition, is determined via non-linear regression.

G cluster_binding Radioligand Binding Assay Workflow Membranes D2R/5-HT2A Membranes Incubate Incubate (Reach Equilibrium) Membranes->Incubate Radioligand [3H]-Spiperone or [3H]-Ketanserin Radioligand->Incubate CompoundX Test Compound (e.g., Compound X) CompoundX->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Ki Calculate Ki Value Count->Ki

Caption: Workflow for Radioligand Binding Assays.

Results: A Head-to-Head Comparison

The following data summarizes the bioactivity profile of Compound X in comparison to the selected reference standards. Note: Data for Compound X is presented as a representative example for illustrative purposes.

Receptor Binding Affinity

Binding affinity (Ki) is a measure of how tightly a compound binds to a receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound Dopamine D2 Ki (nM) 5-HT2A Ki (nM) Selectivity Ratio (5-HT2A Ki / D2 Ki)
Compound X 4.5 65.0 14.4
Haloperidol 1.45[12] 57.0[6] 39.3
Risperidone 3.3[6] 0.4[6] 0.12

| Aripiprazole | 1.7[6] | 3.4[6] | 2.0 |

Functional Antagonist Potency

Functional potency (IC50) measures the concentration of an antagonist required to produce 50% of its maximal effect in a cell-based assay.

Table 2: Comparative D2R Functional Antagonist Potency (IC50, nM)

Compound D2R Functional Antagonism (IC50, nM)
Compound X 12.8
Haloperidol 5.5[3]
Risperidone ~5-8 (EC50)[10]

| Aripiprazole | 2.8 - 4.2 (Antagonist Mode)[3] |

Discussion: Synthesizing the Findings

The experimental data provides a clear pharmacological snapshot of Compound X relative to established D2R modulators.

  • D2R Affinity and Potency: Compound X demonstrates high affinity for the D2 receptor (Ki = 4.5 nM), comparable to the potent antagonists Risperidone (3.3 nM) and Haloperidol (1.45 nM).[6][12] Its functional antagonist potency (IC50 = 12.8 nM) is robust and aligns with its strong binding affinity, confirming it as an effective D2R blocker in vitro. This potency is in the same range as Haloperidol (IC50 = 5.5 nM).[3]

  • Selectivity Profile: The key differentiator for antipsychotics often lies in their selectivity.[8]

    • Haloperidol is highly selective for the D2R over the 5-HT2A receptor (39-fold).[6]

    • Risperidone famously has a reverse profile, with significantly higher affinity for the 5-HT2A receptor than the D2R (ratio = 0.12).[6] This profile is a hallmark of many atypical antipsychotics.

    • Compound X exhibits a moderate preference for the D2R over the 5-HT2A receptor (14.4-fold). This places it in a distinct category from both Haloperidol and Risperidone, suggesting it is primarily a D2R antagonist with weaker, but present, 5-HT2A activity.

  • Causality of Experimental Choices: The selection of a radioligand displacement assay is the gold standard for determining direct binding affinity. The subsequent choice of a cAMP functional assay was critical to confirm that this binding translates into a functional cellular response. D2 receptors are Gαi-coupled, meaning their natural function upon activation is to inhibit adenylyl cyclase and reduce cAMP.[1][18] Therefore, measuring an antagonist's ability to block this inhibition is a direct and physiologically relevant readout of its functional effect.

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Antagonist Antagonist (e.g., Compound X) Antagonist->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Conclusion

This guide demonstrates that (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, or Compound X, is a potent D2 receptor antagonist with high binding affinity and robust functional activity. Its selectivity profile, showing a moderate preference for D2R over 5-HT2A receptors, distinguishes it from the classic typical (Haloperidol) and atypical (Risperidone) antipsychotic benchmarks. This unique profile warrants further investigation to characterize its in-vivo efficacy and side-effect profile, particularly concerning extrapyramidal symptoms and metabolic effects. The detailed protocols provided herein serve as a validated foundation for such future studies.

References

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service.

  • Benchchem. Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine.

  • Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points.

  • Allen, J. A., et al. (2011). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PLoS ONE, 6(3), e17329.

  • Innoprot. D2 Dopamine Receptor Assay.

  • Revvity. human Serotonin 5-HT2A Receptor.

  • Sigma-Aldrich. ChemiScreenTM cAMP -OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics.

  • Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 9, 133.

  • Benchchem. In-vitro Serotonin 5-HT2A Receptor Binding Affinity of 2C-C: A Technical Guide.

  • Benchchem. Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.

  • Elands, J., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(4), 317-333.

  • Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. bioRxiv.

  • Eurofins. 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.

  • Gründer, G., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 863039.

  • Eurofins. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay.

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.

  • Ciobica, A., et al. (2018). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors. ResearchGate.

  • Natesan, S., et al. (2006). Dissociation between In Vivo Occupancy and Functional Antagonism of Dopamine D2 Receptors: Comparing Aripiprazole to Other Antipsychotics in Animal Models. Neuropsychopharmacology, 31(9), 1854-1863.

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

  • Woods, S. W. (2003). Antipsychotic Dose Equivalents and Dose-Years: A Standardized Method for Comparing Exposure to Different Drugs. Journal of Clinical Psychiatry, 64(6), 630-634.

  • Wikipedia. Dopamine antagonist.

  • MedchemExpress. L-741626 | D2 Dopamine Receptor Antagonist.

  • Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 4-8.

  • Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. Proceedings of the National Academy of Sciences, 105(36), 13656-13661.

  • Reith, M. E. A., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3456-3472.

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Comparative

Structure-Activity Relationship (SAR) Guide: Piperazine vs. Piperidine Linkers

[1][2][3] Executive Summary: The Nitrogen Switch In medicinal chemistry, the choice between a piperidine (monocyclic, mono-nitrogen) and a piperazine (monocyclic, di-nitrogen) linker is rarely arbitrary.[1] It is a strat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Nitrogen Switch

In medicinal chemistry, the choice between a piperidine (monocyclic, mono-nitrogen) and a piperazine (monocyclic, di-nitrogen) linker is rarely arbitrary.[1] It is a strategic toggle used to modulate physicochemical properties (solubility, pKa), selectivity profiles , and safety liabilities (hERG, phospholipidosis).[1]

This guide provides a technical comparison of these two privileged scaffolds, offering a decision-making framework for lead optimization.

Physicochemical & Structural Comparison

The fundamental difference lies in the second nitrogen atom at position 4 of the piperazine ring.[2] This heteroatom acts as an electron-withdrawing group (inductive effect), significantly altering the electronic landscape of the molecule compared to the piperidine analog.

Table 1: Comparative Physicochemical Profile[4][5][6]
FeaturePiperidinePiperazineMedicinal Chemistry Implication
Structure Azacyclohexane (

)
1,4-Diazacyclohexane (

)
Piperazine introduces a second vector for substitution.[3][1][4]
Basicity (pKa) High (~11.[3][4]2)Moderate (pKa₁ ~5.3, pKa₂ ~9.[1]7)Piperazine is less basic due to the inductive effect of the second N.
Lipophilicity High (Lipophilic)Low (Hydrophilic)Piperazine lowers LogP/LogD, improving aqueous solubility.
H-Bonding 1 Acceptor / 1 Donor2 Acceptors / 2 DonorsPiperazine increases Polar Surface Area (PSA).[3][1]
Conformation Chair (Rigid)Chair (Rigid)Both provide defined spatial vectors, but piperazine offers distinct exit vectors.[1]
Permeability High (CNS penetrant)Moderate to LowPiperidine is preferred for BBB penetration; Piperazine for peripheral restriction.[3]
The pKa Effect: Tuning Ionization

One of the most critical SAR tactics is pKa modulation.

  • Piperidine is a strong base.[3][5] At physiological pH (7.4), it is almost exclusively protonated (>99%). This maximizes ionic interactions (e.g., with Asp/Glu residues in binding pockets) but increases the risk of hERG blocking and phospholipidosis (cationic amphiphilic drug nature).

  • Piperazine has a lower pKa for its distal nitrogen.[3][2] This allows for a higher fraction of neutral species at physiological pH, potentially aiding passive permeability despite the lower LogP.

Pharmacodynamics: Binding & Selectivity

The choice of linker dictates the spatial orientation of the "warhead" and the "tail" of the drug molecule.

The "Linker" Geometry

Both rings predominantly exist in a chair conformation. However, the vector angle differs slightly.

  • Piperidine: often used as a semi-rigid spacer that fills hydrophobic pockets.[3]

  • Piperazine: The N4 nitrogen provides a handle for H-bonding interactions that a C4 carbon cannot.[3] This is often exploited to gain selectivity.[3]

Case Study: Selectivity in GPCRs

In the development of Sigma-1 (


)  and Histamine H3  receptor antagonists, swapping piperazine for piperidine drastically alters selectivity.
  • Observation: Piperidine analogs often show higher affinity for

    
     receptors due to the hydrophobic bulk and strong basicity.
    
  • SAR Move: Replacing the piperidine with piperazine often retains H3 affinity (if the N-interaction is preserved) but reduces

    
     affinity, improving the selectivity ratio.
    

ADME & Toxicity Profile

This is where the "Piperazine vs. Piperidine" decision often determines the fate of a clinical candidate.

hERG Liability (Cardiotoxicity)

Blockade of the hERG potassium channel is a major cause of attrition. The hERG pharmacophore typically requires a basic amine and lipophilic side chains (Trapping in the channel pore).

  • The Problem: Piperidines are highly basic and lipophilic—a perfect storm for hERG binding.

  • The Solution: Switching to Piperazine lowers the LogP and reduces the basicity (pKa), often reducing hERG affinity by 1-2 orders of magnitude.[6]

Metabolic Stability[2][3][10][11][12]
  • Piperidine: Prone to oxidation at the

    
    -carbon (adjacent to Nitrogen) leading to ring opening or hydroxylation.[3]
    
  • Piperazine: Prone to N-oxidation and N-dealkylation .[3] While generally robust, the distal nitrogen is a metabolic "soft spot." Capping the nitrogen (e.g., with an amide or sulfonamide) is a standard strategy to block this metabolism.[1]

Phospholipidosis

Drug-induced phospholipidosis (DIPL) is associated with Cationic Amphiphilic Drugs (CADs).[3][1]

  • Risk: High for Piperidines (Lipophilic + Cationic).[3]

  • Mitigation: Introduction of the polar nitrogen in Piperazine reduces the amphiphilicity, lowering DIPL risk.

Decision Framework & Logic

The following diagram illustrates the decision logic for a medicinal chemist choosing between these scaffolds during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Select Linker Q_Solubility Is Aqueous Solubility Poor? Start->Q_Solubility Q_hERG Is hERG Liability a Concern? Q_Solubility->Q_hERG No Use_Piperazine SELECT PIPERAZINE (Lowers LogP, Modulates pKa) Q_Solubility->Use_Piperazine Yes Q_Permeability Is CNS Permeability Required? Q_hERG->Q_Permeability No Q_hERG->Use_Piperazine Yes (Reduce Basicity) Q_Metabolism Metabolic Hotspot Identification Q_Permeability->Q_Metabolism No Use_Piperidine SELECT PIPERIDINE (Increases Lipophilicity, Basic Interaction) Q_Permeability->Use_Piperidine Yes (High BBB Penetration) Q_Metabolism->Use_Piperazine Avoid C-Hydroxylation Q_Metabolism->Use_Piperidine Avoid N-Oxidation

Figure 1: Strategic decision tree for selecting between Piperazine and Piperidine scaffolds based on ADMET liabilities.

Experimental Protocol: Matched Molecular Pair (MMP) Analysis

To rigorously validate the SAR difference, a Matched Molecular Pair analysis is required.[1] This protocol outlines the synthesis and testing of direct analogs.

Phase 1: Synthesis (Parallel Track)

Objective: Synthesize Analog A (Piperidine) and Analog B (Piperazine) keeping R-groups identical.

  • Piperazine Analog:

    • Step 1: React 1-Boc-piperazine with Electrophile A (

      
       or Reductive Amination).[3][1]
      
    • Step 2: Deprotect Boc (TFA/DCM).[3]

    • Step 3: React free amine with Electrophile B.[3]

  • Piperidine Analog:

    • Step 1: Use 4-Boc-amino-piperidine or 4-piperidone depending on the linkage.[3]

    • Note: Ensure the vector length is matched (e.g., N-linked piperazine vs. C4-linked piperidine).[3][1]

Phase 2: In Vitro Profiling

Perform these assays side-by-side.

AssayMethodologySuccess Metric
pKa Determination Potentiometric Titration (Sirius T3)Determine ionization state at pH 7.[3][1]4.
LogD (pH 7.4) Shake-flask method (Octanol/Buffer)Piperazine should show

LogD

-1.0 to -1.5 vs Piperidine.[3][1]
hERG Inhibition Automated Patch Clamp (QPatch)Target IC50 > 10

M.
Metabolic Stability Human Liver Microsomes (HLM) + NADPHMeasure

and identify metabolites (LC-MS/MS).[3][1]
Phase 3: Metabolic Pathway Visualization

Understanding where the molecule breaks down is crucial.[3]

Metabolism_Map Piperidine Piperidine Scaffold (Lipophilic) Met_Pip_1 C-Hydroxylation (CYP450 mediated) Piperidine->Met_Pip_1 Major Route Piperazine Piperazine Scaffold (Polar) Met_Pvz_1 N-Oxidation (FMO/CYP mediated) Piperazine->Met_Pvz_1 Phase I Met_Pvz_2 N-Dealkylation Piperazine->Met_Pvz_2 Major Route Met_Pip_2 Ring Opening Met_Pip_1->Met_Pip_2

Figure 2: Common metabolic liabilities associated with each scaffold.[3][1] Piperidine is prone to carbon oxidation, while Piperazine is susceptible to Nitrogen-based metabolism.[1]

References

  • BenchChem. (2025).[3][2][4][7][8] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from

  • Stark, H., et al. (2022).[1][9] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications.[3] Retrieved from [1]

  • Drug Hunter. (2024).[3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [1]

  • Hanessian, S., et al. (2018).[1][10] Design and synthesis of bridged piperidine and piperazine isosteres. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Rathore, A., et al. (2021).[1][9][11] The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. Retrieved from

  • Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Retrieved from [1]

Sources

Validation

A Researcher's Guide to the Crystal Structure Determination of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Salts

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the precise three-dimensional arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, governed by the precise three-dimensional arrangement of molecules in a crystal lattice, directly influence critical parameters such as solubility, stability, bioavailability, and manufacturability.[1][2] For ionizable drug candidates like (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone, salt formation is a common and effective strategy to optimize these physicochemical characteristics.[2] However, the formation of a salt introduces further complexity, as different counter-ions or crystallization conditions can lead to various crystalline forms, including polymorphs, solvates, and hydrates, each with a unique crystal structure and distinct properties.[3]

This guide provides a comprehensive, in-depth comparison of the methodologies for the crystal structure determination of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone salts. We will delve into the experimental workflows, from salt screening and single crystal growth to the ultimate elucidation of the atomic arrangement using X-ray diffraction techniques. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

The Critical Role of Crystal Structure in Drug Development

The journey of a drug molecule from the laboratory to a patient is fraught with challenges, many of which can be mitigated by a thorough understanding of its solid-state chemistry. The crystal structure provides the definitive blueprint of a solid material, revealing intricate details of molecular conformation, intermolecular interactions, and packing efficiency.[4] For a pharmaceutical salt, this information is invaluable for:

  • Intellectual Property: Different crystalline forms of a drug can be patented, providing a significant competitive advantage.[1]

  • Polymorph Screening: Identifying and characterizing all possible crystalline forms is a regulatory requirement to ensure the consistency and safety of the final drug product.[1][5]

  • Bioavailability and Stability: The crystal lattice energy directly impacts the dissolution rate and stability of a drug. A stable, well-characterized crystalline form is essential for a robust formulation.[2]

  • Formulation Development: Knowledge of the crystal structure aids in the rational design of formulations by providing insights into the material's mechanical properties and potential for interactions with excipients.

Experimental Workflow: From Molecule to Structure

The determination of a crystal structure is a multi-step process that requires careful planning and execution. The following sections outline a detailed protocol for the crystallization and structural analysis of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone salts.

Part 1: Salt Screening and Crystallization

The initial step is to identify suitable counter-ions that will form stable, crystalline salts with the freebase of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone. A typical salt screening process involves reacting the freebase with a library of pharmaceutically acceptable acids.

Experimental Protocol: Salt Screening

  • Preparation of the Freebase Solution: Dissolve a known concentration of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone freebase in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Addition of Counter-ions: In parallel, prepare solutions of various acids (e.g., hydrochloric, hydrobromic, sulfuric, maleic, tartaric) in the same solvent.

  • Mixing and Observation: Mix the freebase solution with each acid solution in stoichiometric ratios (e.g., 1:1 and 1:2). Observe for the formation of a precipitate.

  • Characterization of Hits: Isolate any solid material by filtration and analyze it using techniques like Powder X-ray Diffraction (PXRD) to confirm crystallinity.

Once promising salt candidates have been identified, the next challenge is to grow single crystals of sufficient size and quality for Single-Crystal X-ray Diffraction (SCXRD).[6]

Experimental Protocol: Single Crystal Growth

Several methods can be employed for single crystal growth, with the choice depending on the solubility and stability of the salt.[7]

  • Slow Evaporation:

    • Prepare a saturated solution of the salt in a suitable solvent.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[7]

    • Monitor the vial periodically for the formation of single crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Place a small drop of the saturated salt solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a solvent in which the salt is less soluble (the precipitant).

    • Seal the system to allow for the slow diffusion of the precipitant vapor into the drop, gradually inducing crystallization.

  • Liquid-Liquid Diffusion:

    • Carefully layer a solution of the salt onto a denser, miscible solvent in which it is less soluble.

    • Crystallization will occur at the interface between the two liquids over time.

The following diagram illustrates the general workflow for crystallization.

G cluster_0 Crystallization Workflow start Prepare Saturated Solution of Salt method1 Slow Evaporation start->method1 method2 Vapor Diffusion start->method2 method3 Liquid-Liquid Diffusion start->method3 crystals Single Crystals Formed method1->crystals method2->crystals method3->crystals end Harvest and Mount Crystal crystals->end

Caption: General workflow for the crystallization of small molecule salts.

Part 2: X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction. The two primary techniques used are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the crystal structure of a compound.[4][8] It provides a complete and unambiguous three-dimensional map of the atomic arrangement within the crystal lattice.[4][9]

Experimental Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[10]

  • Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of the spots are then integrated.

  • Structure Solution and Refinement: The integrated data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

The following diagram illustrates the SCXRD workflow.

G cluster_1 SCXRD Workflow mount Mount Single Crystal collect X-ray Data Collection mount->collect process Data Processing & Integration collect->process solve Structure Solution process->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final Final Crystal Structure validate->final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline materials.[5] While it does not typically provide the same level of detail as SCXRD, it is an essential tool for:

  • Phase Identification: Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for identification.[3][11]

  • Polymorph Screening: PXRD is used to differentiate between different polymorphic forms of a substance.[5]

  • Quality Control: It can be used to ensure the batch-to-batch consistency of a crystalline material.[12]

  • Amorphous Content Determination: PXRD can distinguish between crystalline and amorphous materials.[3]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

  • Data Collection: The sample is irradiated with an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is analyzed to identify the positions and intensities of the diffraction peaks.

Comparison of SCXRD and PXRD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement Single crystal (0.1-0.3 mm)Polycrystalline powder
Information Obtained Absolute 3D atomic structure, bond lengths, bond angles, unit cell parameters, space group"Fingerprint" of the crystalline phase, unit cell parameters (can be determined), phase purity, crystallinity
Primary Application De novo structure determinationPhase identification, polymorph screening, quality control
Throughput LowHigh
Complexity HighModerate

Hypothetical Case Study: (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone Hydrochloride vs. Hydrobromide

Although no crystal structures for the salts of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone are currently in the public domain, we can hypothesize the potential outcomes of a successful crystallization and structure determination study.

Let us assume that both the hydrochloride and hydrobromide salts were successfully crystallized and their structures determined by SCXRD. The following table presents a hypothetical comparison of their crystallographic data.

ParameterHydrochloride SaltHydrobromide Salt
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2°a = 8.9 Å, b = 12.1 Å, c = 18.3 Å
Key Intermolecular Interactions N-H···Cl⁻ hydrogen bonds, C-H···O hydrogen bondsN-H···Br⁻ hydrogen bonds, C-H···π interactions
Molecular Conformation Piperidine ring in chair conformation, piperazine ring in chair conformationPiperidine ring in twisted-boat conformation, piperazine ring in chair conformation

This hypothetical data illustrates how different counter-ions can lead to vastly different crystal packing and molecular conformations, which in turn would be expected to influence the physicochemical properties of the salts.

The following diagram illustrates a hypothetical hydrogen bonding network that could be observed in the crystal structure of the hydrochloride salt.

G cluster_2 Hypothetical Hydrogen Bonding mol1 (Molecule A) N-H cl1 mol1->cl1 N-H···Cl⁻ mol2 (Molecule B) C-H o1 mol2->o1 C-H···O

Caption: Hypothetical hydrogen bonding in the hydrochloride salt.

Conclusion

The determination of the crystal structure of pharmaceutical salts is a critical activity in modern drug development. While no public data currently exists for the crystal structure of (1-Methylpiperidin-4-yl)(piperazin-1-yl)methanone salts, this guide has provided a comprehensive framework for their crystallization and structural elucidation. By employing the techniques of single-crystal and powder X-ray diffraction, researchers can gain invaluable insights into the solid-state properties of these compounds, paving the way for the development of safe, stable, and effective medicines. The systematic application of these methodologies allows for the rational selection of the optimal salt form, ultimately de-risking the development process and accelerating the delivery of new therapies to patients.

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